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  • Product: (2-Piperazin-1-ylpyridin-4-yl)methylamine
  • CAS: 1086379-30-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Piperazin-1-ylpyridin-4-yl)methylamine: Structure, Properties, and Potential Applications

A Senior Application Scientist's Perspective on a Novel Heterocyclic Amine Abstract This technical guide provides a comprehensive analysis of the novel heterocyclic compound, (2-Piperazin-1-ylpyridin-4-yl)methylamine. De...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Novel Heterocyclic Amine

Abstract

This technical guide provides a comprehensive analysis of the novel heterocyclic compound, (2-Piperazin-1-ylpyridin-4-yl)methylamine. Despite the limited volume of published data specific to this molecule, this paper constructs a detailed profile by leveraging established principles of organic synthesis, computational property prediction, and a thorough review of the pharmacological significance of its constituent moieties: the piperazine ring and the 2-substituted-4-aminomethylpyridine core. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of its synthesis, characterization, and potential therapeutic applications.

Introduction: The Scientific Rationale

The confluence of a piperazine ring and a pyridine nucleus in a single molecular entity has been a highly fruitful strategy in medicinal chemistry. The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold known to impart favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier.[1][2] The pyridine ring, an aromatic heterocycle, serves as a versatile anchor for diverse functionalization and is a key component in numerous clinically approved drugs.[3][4] The specific substitution pattern of (2-Piperazin-1-ylpyridin-4-yl)methylamine, featuring a piperazine at the 2-position and an aminomethyl group at the 4-position, suggests a molecule designed with intent, likely for interaction with specific biological targets. This guide aims to deconstruct this molecule, proposing a viable synthetic pathway and exploring its potential pharmacological landscape.

Molecular Structure and Identification

The core structure of (2-Piperazin-1-ylpyridin-4-yl)methylamine is characterized by a pyridine ring substituted at the C2 position with a piperazine ring and at the C4 position with a methylamine group.

  • IUPAC Name: (2-(Piperazin-1-yl)pyridin-4-yl)methanamine

  • CAS Number: 1086379-30-7

  • Molecular Formula: C₁₀H₁₆N₄

  • Molecular Weight: 192.26 g/mol

Physicochemical Properties: A Predictive Analysis

In the absence of experimentally determined data, the following physicochemical properties have been predicted using computational models. These values provide a valuable estimation for experimental design, including solvent selection, purification strategies, and preliminary assessment of drug-likeness.

PropertyPredicted ValueNotes
pKa (most basic) 9.5 ± 0.1The exocyclic primary amine is predicted to be the most basic site.
LogP -0.8 ± 0.2Indicates a high degree of hydrophilicity.
Aqueous Solubility >10 mg/mLHigh solubility is expected due to the multiple basic nitrogen atoms.
Polar Surface Area 64.9 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 2From the primary amine and the secondary amine of the piperazine ring.
Hydrogen Bond Acceptors 4From the pyridine nitrogen and the three other nitrogen atoms.
Rotatable Bonds 3Provides a degree of conformational flexibility.

Disclaimer: These properties are computationally predicted and have not been experimentally verified.

Proposed Synthesis and Characterization

A plausible and efficient synthetic route to (2-Piperazin-1-ylpyridin-4-yl)methylamine can be conceptualized through a multi-step process, leveraging well-established reactions in heterocyclic chemistry. The proposed pathway begins with a commercially available starting material, 2-chloro-4-methylpyridine.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Chloro-4-methylpyridine B 2-Chloro-4-cyanopyridine A->B Ammoxidation or Halogenation/Cyanation C 2-(Piperazin-1-yl)-4-cyanopyridine B->C Nucleophilic Aromatic Substitution (Piperazine, Base) D (2-Piperazin-1-ylpyridin-4-yl)methylamine C->D Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Proposed synthetic route for (2-Piperazin-1-ylpyridin-4-yl)methylamine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-4-cyanopyridine

This intermediate can be synthesized from 2-chloro-4-methylpyridine. A common method involves the radical halogenation of the methyl group followed by nucleophilic substitution with a cyanide salt. Alternatively, ammoxidation of 2-chloro-4-methylpyridine offers a more direct route.

  • Rationale: The conversion of the methyl group to a nitrile is a key transformation to enable the final reduction to the aminomethyl group.

Step 2: Synthesis of 2-(Piperazin-1-yl)-4-cyanopyridine

  • Reaction: To a solution of 2-chloro-4-cyanopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add an excess of piperazine (2.0-3.0 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).

  • Conditions: Heat the reaction mixture at 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Causality: The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the 2-position for nucleophilic aromatic substitution by piperazine.

Step 3: Synthesis of (2-Piperazin-1-ylpyridin-4-yl)methylamine

  • Reaction: The nitrile group of 2-(piperazin-1-yl)-4-cyanopyridine can be reduced to a primary amine.

  • Method A (Catalytic Hydrogenation): Dissolve the nitrile in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Raney nickel or palladium on carbon. The reaction is carried out under a hydrogen atmosphere (50-100 psi) at room temperature until hydrogen uptake ceases.

  • Method B (Chemical Reduction): Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) can be used. The reaction is typically performed at 0 °C to room temperature.

  • Work-up: For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed in vacuo. For LiAlH₄ reduction, the reaction is carefully quenched with water and aqueous sodium hydroxide, and the product is extracted with an organic solvent.

  • Purification: The final product can be purified by crystallization or column chromatography.

  • Justification: Catalytic hydrogenation is often preferred for its milder conditions and easier work-up, while LiAlH₄ is a more powerful reducing agent that can be effective if the hydrogenation is sluggish.

Characterization

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:

  • ¹H NMR: Expected signals would include aromatic protons on the pyridine ring, distinct signals for the piperazine methylene protons, and a characteristic singlet for the aminomethyl protons.[5]

  • ¹³C NMR: The spectrum would show characteristic peaks for the pyridine and piperazine carbons, as well as the aminomethyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would be expected. Fragmentation patterns would likely involve cleavage of the piperazine ring and the aminomethyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary and secondary amines, C-H stretching for the aromatic and aliphatic protons, and C=N and C=C stretching for the pyridine ring.

Potential Pharmacological Profile and Biological Significance

While no specific biological activity has been reported for (2-Piperazin-1-ylpyridin-4-yl)methylamine, an analysis of its structural components allows for an informed discussion of its potential pharmacological applications.

The Role of the Piperazine Moiety

The piperazine ring is a common feature in a wide array of centrally acting agents, including antipsychotics, antidepressants, and anxiolytics.[6][7] Its presence often confers affinity for various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The unsubstituted nitrogen of the piperazine ring can be protonated at physiological pH, allowing for ionic interactions with receptor binding pockets.

The Significance of the 2-Substituted-4-aminomethylpyridine Core

The aminomethylpyridine scaffold is also of significant interest in medicinal chemistry. The primary amine can act as a key hydrogen bonding donor, interacting with biological targets. The pyridine ring can participate in π-π stacking interactions. Derivatives of 4-(aminomethyl)pyridine have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators.[8]

Hypothetical Signaling Pathway Involvement

Given the structural alerts present in (2-Piperazin-1-ylpyridin-4-yl)methylamine, it is plausible that this compound could interact with neurotransmitter systems. For instance, it could potentially modulate dopaminergic or serotonergic signaling pathways.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine Receptor Dopamine Receptor DA->Receptor Binds AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response Compound (2-Piperazin-1-ylpyridin-4-yl)methylamine (Hypothetical Modulator) Compound->Receptor Modulates

Caption: Hypothetical modulation of a dopamine receptor signaling pathway.

Future Directions and Conclusion

(2-Piperazin-1-ylpyridin-4-yl)methylamine represents a molecule of interest at the intersection of established pharmacophores. While experimental data remains scarce, this in-depth guide provides a solid theoretical framework for its synthesis, characterization, and potential biological investigation. The proposed synthetic route is logical and employs standard, reliable chemical transformations. The predicted physicochemical properties suggest that the compound is likely to be water-soluble and possess favorable drug-like characteristics.

The true value of this compound will be unveiled through its synthesis and subsequent biological screening. Based on its structural features, initial investigations could focus on its activity at a panel of CNS-related GPCRs. Furthermore, its potential as an enzyme inhibitor should not be overlooked. This guide serves as a testament to the power of predictive science and rational drug design, providing a roadmap for the future exploration of this promising heterocyclic amine.

References

  • Simmler LD, et al. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochem Pharmacol. 2014;88(2):237-44. Available from: [Link]

  • Padmashali B, et al. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. 2013;2(5):1324-1330. Available from: [Link]

  • Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Alkali Metals Limited. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Available from: [Link]

  • Wang, Z., et al. A photocatalytic decarboxylative aminoalkylation of 4-cyanopyridines. Org. Biomol. Chem., 2024. Available from: [Link]

  • ResearchGate. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Available from: [Link]

  • Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available from: [Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Available from: [Link]

  • ResearchGate. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]

  • Norton S, de Beer EJ. Some pharmacological properties of piperazine. Br J Pharmacol Chemother. 1957;12(2):225-30. Available from: [Link]

  • NIST. 4-(Aminomethyl)pyridine. Available from: [Link]

  • PubChem. 4-Pyridinemethanamine. Available from: [Link]

  • Google Patents. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Google Patents. US4482437A - Electrochemical reductions of cyanopyridine bases.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Journal of the Korean Chemical Society. 2008;52(4):423-426. Available from: [Link]

  • Hanahoe TH, Sturman G. Some pharmacological properties of piperazine. Br J Pharmacol. 1957;12(2):225-30. Available from: [Link]

  • EPA. 4,4'-[Piperazine-1,4-diylbis(methylene)]bis[N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide]. Available from: [Link]

  • Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Advanced Research in Science, Communication and Technology. 2022. Available from: [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available from: [Link]

  • Khan I, et al. Pyridine: the scaffolds with significant clinical diversity. J Basic Clin Physiol Pharmacol. 2021;32(4):401-417. Available from: [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]

  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Available from: [Link]

  • Khalid T, et al. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Adv. 2025;15:1814-1830. Available from: [Link]

  • ResearchGate. Physicochemical Properties of Aqueous Solutions of 2-(1-Piperazinyl)-ethylamine. Available from: [Link]

  • Ataman Kimya. 2-PIPERAZIN-1-YLETHYLAMINE. Available from: [Link]

  • Tsenkova B, et al. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Cent Nerv Syst Agents Med Chem. 2023. Available from: [Link]

Sources

Exploratory

The Pyridine-Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Union of Pyridine and Piperazine In the landscape of med...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Union of Pyridine and Piperazine

In the landscape of medicinal chemistry, certain structural motifs consistently emerge in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyridine-piperazine conjugate is a quintessential example of such a scaffold, a testament to the powerful synergy that can be achieved by combining two independently significant pharmacophores. The pyridine ring, a bioisostere of benzene, offers a unique electronic profile, acting as a hydrogen bond acceptor and participating in π-π stacking interactions, all while improving aqueous solubility.[1] The piperazine moiety, a six-membered heterocycle with two nitrogen atoms, provides a flexible yet constrained linker that can be readily functionalized to modulate a compound's physicochemical properties and its interactions with biological targets.[2]

The fusion of these two entities has given rise to a plethora of clinically successful drugs, particularly in the realms of oncology and central nervous system (CNS) disorders.[3] This guide will provide an in-depth exploration of the pyridine-piperazine scaffold, from its synthesis and structure-activity relationships to its diverse therapeutic applications and the underlying mechanisms of action.

I. Synthetic Strategies: Constructing the Pyridine-Piperazine Core

The synthetic tractability of the pyridine-piperazine scaffold is a key driver of its widespread use in drug discovery. A variety of robust and versatile methods are available for its construction, with the choice of route often depending on the desired substitution pattern and the reactivity of the starting materials.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyridine-piperazine synthesis, particularly when an electron-withdrawing group is present on the pyridine ring, activating it towards nucleophilic attack.

Experimental Protocol: Synthesis of 1-(3-nitropyridin-2-yl)piperazine

  • Reaction Principle: The electron-withdrawing nitro group at the 3-position of 2-chloro-3-nitropyridine renders the C2 position highly electrophilic, facilitating nucleophilic attack by one of the nitrogen atoms of piperazine.[4]

  • Materials:

    • 2-chloro-3-nitropyridine

    • Piperazine (in excess)

    • Acetonitrile (solvent)

  • Procedure:

    • Dissolve a molar excess of piperazine in acetonitrile with stirring.

    • Add a solution of 2-chloro-3-nitropyridine in acetonitrile to the piperazine solution.

    • Reflux the reaction mixture for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization or column chromatography to yield 1-(3-nitropyridin-2-yl)piperazine.[4]

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

For less activated pyridine systems, the Buchwald-Hartwig amination offers a powerful and general method for forming the C-N bond between the pyridine and piperazine rings.

Experimental Protocol: General Procedure for Buchwald-Hartwig Coupling

  • Reaction Principle: A palladium catalyst, in the presence of a suitable ligand and a base, facilitates the coupling of an aryl halide (or triflate) with an amine.

  • Materials:

    • Aryl halide (e.g., bromopyridine)

    • Piperazine derivative

    • Palladium catalyst (e.g., Pd2(dba)3)

    • Ligand (e.g., BINAP)

    • Base (e.g., sodium tert-butoxide)

    • Anhydrous toluene (solvent)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst, ligand, and base.

    • Add the aryl halide, piperazine derivative, and anhydrous toluene.

    • Heat the reaction mixture to 100 °C and stir for 18 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Caption: Common synthetic routes to the pyridine-piperazine scaffold.

II. Therapeutic Applications and Mechanistic Insights

The versatility of the pyridine-piperazine scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.

Oncology: Targeting Kinase Signaling

A significant number of FDA-approved anticancer agents feature the pyridine-piperazine motif.[3] This is largely due to its utility as a scaffold in the design of kinase inhibitors. The piperazine ring often serves as a linker between two key binding fragments, while the pyridine moiety can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.

Case Study: Imatinib (Gleevec)

Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), contains a pyridine-piperazine scaffold that is critical for its activity against the Bcr-Abl tyrosine kinase. The piperazine nitrogen atom forms a key hydrogen bond with the "gatekeeper" threonine residue in the kinase domain, a common interaction motif for many kinase inhibitors.

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver of cell proliferation and is often dysregulated in cancer.[5] Several pyridine-piperazine-containing drugs, such as erlotinib and lapatinib, function by inhibiting EGFR.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Shc EGFR->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyridine-Piperazine Inhibitor Inhibitor->EGFR Inhibits PI3K_Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Survival mTOR->Growth Inhibitor Pyridine-Piperazine Inhibitor Inhibitor->PI3K Inhibits

Sources

Foundational

Modulating Basicity in Drug Design: A Technical Guide to the pKa of Piperazine and Methylamine Groups in Pyridine Derivatives

Executive Summary In the realm of medicinal chemistry and rational drug design, the acid dissociation constant (pKa) is a master dial that controls a molecule's ionization state at physiological pH (7.4). This single phy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and rational drug design, the acid dissociation constant (pKa) is a master dial that controls a molecule's ionization state at physiological pH (7.4). This single physicochemical parameter dictates solubility, lipophilicity (logD), membrane permeability, and target engagement. Nitrogen heterocycles are ubiquitous in pharmaceuticals, with piperazine and pyridine scaffolds appearing in a vast majority of marketed drugs.

This whitepaper provides an in-depth technical analysis of how conjugating aliphatic amines (piperazine and methylamine) to a pyridine ring modulates their intrinsic basicity. By understanding the interplay of inductive and resonance effects, drug development professionals can precisely tune pKa to optimize pharmacokinetic (ADME) profiles and mitigate off-target liabilities, such as hERG channel blockade.

Mechanistic Causality: Electronic Effects on Amine Basicity

To engineer the basicity of a drug candidate, one must understand the causal electronic forces at play when functional groups are merged. Aliphatic amines are inherently strong bases, whereas aromatic nitrogens are significantly weaker.

  • Baseline Basicity: Unsubstituted piperazine is a cyclic diamine with a primary basic pKa1​ of 9.73 and a secondary pKa2​ of 5.33 1[1]. Methylamine, a simple primary aliphatic amine, exhibits a pKa of 10.62 2[2]. Pyridine, an electron-deficient aromatic heterocycle, has a weakly basic sp2 nitrogen with a conjugate acid pKa of 5.2 3[3].

When these aliphatic amines are directly attached to the pyridine ring, a complex tug-of-war between resonance (+R) and inductive (-I) effects fundamentally alters their ionization behavior.

The Piperazine-Pyridine Conjugate: 1-(2-Pyridyl)piperazine

When piperazine is attached to the 2-position of a pyridine ring, the proximal nitrogen (N1 of piperazine) delocalizes its lone pair of electrons into the π -system of the electron-deficient pyridine ring. This resonance effect effectively strips the proximal nitrogen of its basicity, rendering it amide-like ( pKa<3 ).

Conversely, the distal nitrogen (N4 of piperazine) is insulated from direct resonance but remains subject to the electron-withdrawing inductive effect (-I) of the pyridine ring propagating through the σ -bonds of the piperazine framework. This inductive pull lowers the distal nitrogen's pKa from 9.73 down to approximately 8.9 4[4]. This targeted pKa depression is a highly utilized strategy to reduce the basicity of a drug, thereby increasing its passive membrane permeability and lowering its affinity for the hERG potassium channel.

The Methylamine-Pyridine Conjugate: 2-(Methylamino)pyridine

Attaching a methylamine group to the 2-position of pyridine results in a fascinating inversion of the protonation site. The lone pair on the exocyclic secondary amine delocalizes into the pyridine ring via strong resonance (+R effect). This electron donation significantly enriches the electron density on the pyridine ring nitrogen.

As a result, the exocyclic nitrogen becomes non-basic, and protonation occurs preferentially on the pyridine nitrogen. The pKa of this conjugated system rises to 6.73 5[5], a substantial increase from unsubstituted pyridine (5.2), but a massive drop from isolated methylamine (10.62).

Quantitative Data Summary

The table below consolidates the pKa shifts resulting from the structural integration of these moieties.

Compound NameStructural ClassPrimary Protonation SiteExperimental / Predicted pKa
Piperazine Aliphatic DiamineSecondary Amine (N1)9.73 ( pKa1​ ), 5.33 ( pKa2​ )
Methylamine Aliphatic Primary AminePrimary Amine10.62
Pyridine Aromatic HeterocyclePyridine Ring Nitrogen5.20
1-(2-Pyridyl)piperazine Conjugated HeterocycleDistal Piperazine Nitrogen8.90
1-(4-Pyridyl)piperazine Conjugated HeterocycleDistal Piperazine Nitrogen10.73
2-(Methylamino)pyridine Conjugated HeterocyclePyridine Ring Nitrogen6.73

Data synthesized from authoritative chemical databases and literature[1][2][3][4][5].

Experimental Protocol: Self-Validating Potentiometric Titration

To accurately determine the subtle pKa shifts in novel pyridine derivatives, potentiometric titration remains the analytical gold standard 6[6]. The following methodology is designed as a self-validating system, incorporating strict controls for ionic strength and atmospheric interference to ensure absolute trustworthiness of the data 7[7].

Step-by-Step Methodology
  • Electrode Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4.0, 7.0, and 10.0 at a constant temperature (typically 25 °C).

  • Matrix Preparation (Ionic Strength Control): Dissolve the active pharmaceutical ingredient (API) to achieve a concentration of at least 10−4 M. Crucially, prepare this solution in 0.15 M Potassium Chloride (KCl). This locks the ionic strength of the solution, preventing activity coefficient fluctuations during the titration.

  • Degassing (Carbonic Acid Mitigation): Place the reaction vessel on a magnetic stirrer and purge the solution continuously with inert Nitrogen ( N2​ ) gas. This displaces dissolved CO2​ , which would otherwise form carbonic acid and introduce artifactual inflection points.

  • Titration Execution: Immerse the pH electrode. Using an automated burette, titrate the solution with standardized 0.1 M HCl (for weak bases) or 0.1 M NaOH (for weak acids) in micro-aliquots.

  • Equilibrium Monitoring: Record the pH only after equilibrium is reached following each incremental addition (marked by a stabilized pH reading).

  • Data Analysis: Plot the pH against the volume of titrant added. Calculate the first derivative of the curve to pinpoint the exact inflection point (equivalence point). The pKa is determined at the half-neutralization point, where the concentration of the ionized and unionized species are equal ( pH=pKa ).

Workflow Visualization

G N1 1. System Calibration Standard Buffers (pH 4, 7, 10) N2 2. Matrix Preparation API in 0.15 M KCl N1->N2 N3 3. Degassing Nitrogen Purge (Remove CO2) N2->N3 N4 4. Potentiometric Titration 0.1 M HCl / NaOH Addition N3->N4 N5 5. Equilibrium Monitoring Record pH vs. Volume N4->N5 N6 6. Data Analysis Inflection Point (pH = pKa) N5->N6

Figure 1: Self-validating potentiometric titration workflow for precise pKa determination.

References

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. 6

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. 7

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles - IntechOpen. 1

  • Quantum Calculations of pKa values for Some Amine Compounds - ResearchGate. 2

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid - MasterOrganicChemistry. 3

  • 1-(2-Pyridyl)piperazine | CID 94459 - PubChem. 4

  • 1-(4-Pyridyl)piperazine CAS#: 1008-91-9 - ChemicalBook. 8

  • 2-(Methylamino)pyridine - ChemBK. 5

Sources

Exploratory

A Technical Guide to (2-Piperazin-1-ylpyridin-4-yl)methylamine Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The (2-Piperazin-1-ylpyridin-4-yl)methylamine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (2-Piperazin-1-ylpyridin-4-yl)methylamine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of analogs based on this core. By examining related chemical series, this document elucidates the key synthetic methodologies, explores a range of biological targets, and discusses the critical structural modifications that influence potency and selectivity. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel drugs targeting a variety of disease states.

Introduction: The Prominence of the Pyridinylpiperazine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its inherent metabolic stability make it a desirable component in drug design.[2] When coupled with a piperazine moiety, the resulting pyridinylpiperazine scaffold gains additional structural and functional diversity. The piperazine ring, with its two nitrogen atoms, provides a handle for introducing a wide array of substituents, thereby modulating the physicochemical properties and biological activity of the molecule.[3][4] This combination has led to the development of drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[5]

The specific scaffold of (2-Piperazin-1-ylpyridin-4-yl)methylamine incorporates a crucial aminomethyl group at the 4-position of the pyridine ring. This feature introduces a basic center and a potential key interaction point with biological targets. While literature directly focused on this exact scaffold is emerging, a wealth of information on structurally related analogs provides a strong foundation for understanding its potential in drug discovery. This guide will synthesize this information to provide a detailed overview for researchers.

Synthetic Strategies for (2-Piperazin-1-ylpyridin-4-yl)methylamine Analogs

The synthesis of (2-Piperazin-1-ylpyridin-4-yl)methylamine analogs can be approached through several convergent strategies. The key disconnections involve the formation of the C-N bond between the pyridine and piperazine rings and the introduction of the aminomethyl group.

Formation of the 2-(Piperazin-1-yl)pyridine Core

A common and efficient method for constructing the 2-(piperazin-1-yl)pyridine core is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 2-halopyridine with a suitable piperazine derivative.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of a 2-chloropyridine derivative (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add an excess of the desired piperazine (2-3 equivalents) and a base like potassium carbonate (2 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 12-24 hours) to ensure complete conversion.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(piperazin-1-yl)pyridine.

The reactivity of the 2-halopyridine can be enhanced by the presence of electron-withdrawing groups on the pyridine ring.

Introduction of the 4-(Aminomethyl) Group

The 4-(aminomethyl) group can be introduced at various stages of the synthesis. Two common approaches are the reduction of a 4-cyano or 4-carboxamide group, or through direct amination of a 4-(halomethyl)pyridine.

Experimental Protocol: Reduction of a 4-Cyanopyridine

  • Starting Material: A 2-(piperazin-1-yl)pyridine-4-carbonitrile intermediate is required. This can be synthesized via SNAr from 2-chloro-4-cyanopyridine.

  • Reduction: The nitrile can be reduced to the primary amine using various reducing agents. A common method is catalytic hydrogenation using a palladium or nickel catalyst under a hydrogen atmosphere. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) can be employed.

  • Work-up: The work-up procedure depends on the reducing agent used. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For hydride reductions, a careful aqueous work-up is necessary to quench the excess reagent and hydrolyze the aluminum or boron complexes.

  • Purification: The resulting aminomethylpyridine is then purified by standard techniques such as crystallization or chromatography.

G cluster_0 Synthesis of 2-(Piperazin-1-yl)pyridine Core cluster_1 Introduction of 4-(Aminomethyl) Group 2-Halopyridine 2-Halopyridine Piperazine Piperazine SNAr Reaction SNAr Reaction 2-(Piperazin-1-yl)pyridine 2-(Piperazin-1-yl)pyridine Final Analog Final Analog 2-(Piperazin-1-yl)pyridine->Final Analog Further Functionalization 4-Cyanopyridine 4-Cyanopyridine Reduction Reduction 4-(Aminomethyl)pyridine 4-(Aminomethyl)pyridine 4-(Aminomethyl)pyridine->Final Analog Coupling

Biological Activities and Therapeutic Targets

Analogs of (2-Piperazin-1-ylpyridin-4-yl)methylamine have shown a diverse range of biological activities, suggesting their potential in treating various diseases. The following sections highlight key therapeutic areas where structurally related compounds have demonstrated significant effects.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A series of novel aminomethyl-pyridines have been investigated as inhibitors of DPP-4, a key enzyme in glucose homeostasis.[6] Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, making it an attractive target for the treatment of type 2 diabetes. Structure-activity relationship studies revealed that the aminomethyl group is crucial for potent inhibitory activity, likely through hydrogen bonding interactions with the enzyme's active site.[6]

Anaplastic Lymphoma Kinase (ALK) and ROS1 Kinase Inhibition

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. A series of 2-amino-4-(1-piperidine) pyridine derivatives have been developed as dual inhibitors of ALK and ROS1 kinases, which are important targets in non-small-cell lung cancer.[7] These compounds demonstrated potent anti-proliferative activity against cancer cell lines harboring ALK or ROS1 fusion proteins.[7] The aminomethylpyridine core of our topic scaffold could similarly be explored for kinase inhibitory activity.

Equilibrative Nucleoside Transporter (ENT) Inhibition

Structurally related compounds, such as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), have been identified as inhibitors of ENTs.[8][9] ENTs play a crucial role in nucleoside salvage and the regulation of adenosine signaling, making them potential targets for cancer and cardiovascular diseases. The piperazinylmethyl moiety is a key structural feature for this activity.

G cluster_targets Potential Biological Targets Core_Scaffold (2-Piperazin-1-ylpyridin-4-yl)methylamine DPP-4 DPP-4 Core_Scaffold->DPP-4 Inhibition ALK/ROS1 Kinases ALK/ROS1 Kinases Core_Scaffold->ALK/ROS1 Kinases Inhibition ENTs ENTs Core_Scaffold->ENTs Inhibition Other Receptors Other GPCRs, Ion Channels, etc. Core_Scaffold->Other Receptors Modulation

Structure-Activity Relationships (SAR)

The biological activity of (2-Piperazin-1-ylpyridin-4-yl)methylamine analogs is highly dependent on the nature and position of substituents on both the pyridine and piperazine rings.

Modification Site Substitution Effect on Activity Reference
Piperazine N-4 Aryl, Heteroaryl, AcylSignificantly influences potency and selectivity. Can be tailored for specific targets.[8][10]
Pyridine Ring Electron-withdrawing or -donating groupsModulates the pKa of the pyridine nitrogen and can affect binding affinity.[6]
Aminomethyl Group N-alkylation, N-acylationGenerally, a free primary amine is preferred for interactions with targets like DPP-4.[6]
Pyridine 4-position Replacement of methylamine with other linkersCan alter the vector and orientation of the piperazine moiety, impacting target engagement.[10]

Key SAR Insights:

  • Piperazine Substituents: The substituent at the N-4 position of the piperazine ring is a critical determinant of biological activity. For example, in the case of ENT inhibitors, a 2-fluorophenyl group was found to be important for potency.[8] For PAF antagonists, various acyl groups at this position led to potent compounds.[10]

  • Pyridine Ring Modifications: Substitution on the pyridine ring can fine-tune the electronic properties and steric profile of the molecule. For DPP-4 inhibitors, the position of the aminomethyl group on the pyridine ring was found to be crucial, with the 5-aminomethyl isomer being more active than the 3-aminomethyl isomer.[6]

  • The Aminomethyl Moiety: The primary amine of the aminomethyl group is often a key hydrogen bond donor. In many cases, substitution on this nitrogen leads to a decrease in activity, as observed for DPP-4 inhibitors.[6]

Future Directions and Therapeutic Potential

The (2-Piperazin-1-ylpyridin-4-yl)methylamine scaffold holds significant promise for the development of new therapeutics. Future research efforts should focus on:

  • Library Synthesis: The generation of diverse libraries of analogs with variations at the piperazine N-4 position and on the pyridine ring will be crucial for exploring the full therapeutic potential of this scaffold.

  • Target Identification: High-throughput screening of these libraries against a broad range of biological targets will help to identify novel activities and mechanisms of action.

  • In Vivo Evaluation: Promising in vitro hits should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.

Given the diverse biological activities of related compounds, analogs of (2-Piperazin-1-ylpyridin-4-yl)methylamine could find applications in the treatment of a wide range of diseases, including metabolic disorders, cancer, and infectious diseases.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of (2-Piperazin-1-ylpyridin-4-yl)methylamine analogs. By leveraging the knowledge from structurally related compound series, researchers can effectively design and synthesize novel molecules with the potential for significant therapeutic impact. The versatility of this scaffold, coupled with the established synthetic methodologies, makes it an exciting and promising area for future drug discovery efforts.

Sources

Foundational

Architectural Dominance of the 2-Piperazinyl-Pyridine-4-Methylamine Scaffold in Precision Pharmacology

Executive Summary In the landscape of modern rational drug design, the 2-piperazinyl-pyridine-4-methylamine (2-PP4MA) scaffold has emerged as a highly privileged pharmacophore. Historically, piperazinyl-pyridine derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the 2-piperazinyl-pyridine-4-methylamine (2-PP4MA) scaffold has emerged as a highly privileged pharmacophore. Historically, piperazinyl-pyridine derivatives have been utilized across a broad spectrum of indications, ranging from purinergic P2Y12 receptor antagonism in antiplatelet therapy[1] to sigma receptor modulation[2]. However, the specific functionalization of this core with a 4-methylamine (or related carboxamide) moiety has recently unlocked unprecedented target selectivity. Most notably, this scaffold is the structural engine behind next-generation Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, such as AZD5305, which achieve extreme selectivity for PARP1 over PARP2 while driving robust DNA trapping[3],[4].

This technical guide dissects the structural biology, target engagement mechanisms, and self-validating experimental workflows associated with the 2-PP4MA scaffold, providing a comprehensive resource for drug development professionals.

Structural Biology & Pharmacophore Analysis

The success of the 2-PP4MA scaffold lies in its modularity and its ability to balance physicochemical properties with precise spatial vectorization.

  • The Pyridine Core: Acting as an electron-deficient aromatic system, the pyridine ring facilitates robust π−π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within target binding pockets. Its weak basicity also allows it to act as a hinge-binding motif in kinase domains or as an anchor in the NAD+ binding pocket of PARP enzymes[3].

  • The Piperazine Ring: Beyond serving as a rigid linker, the piperazine moiety is critical for tuning lipophilicity. Highly lipophilic basic amines often suffer from off-target hERG channel blockade, leading to cardiotoxicity. The incorporation of the piperazine ring helps maintain a logD of ~2.3, which is the optimal threshold for balancing aqueous solubility, membrane permeability, and hERG avoidance[3].

  • The 4-Methylamine/Carboxamide Vector: This substitution is the primary driver of selectivity. In the context of PARP1, the amine/carboxamide vector projects into the solvent channel, interacting with a conserved water network and specific non-conserved residues that differentiate PARP1 from PARP2. This precise hydrogen-bonding network is responsible for the >500-fold selectivity observed in advanced clinical candidates[3],[4].

Core Biological Activities & Target Engagement

Highly Selective PARP1-DNA Trapping

First-generation PARP inhibitors (e.g., olaparib, talazoparib) inhibit both PARP1 and PARP2. While effective, the dual inhibition—particularly of PARP2—is strongly associated with dose-limiting hematological toxicities[5],[6].

The 2-PP4MA scaffold circumvents this by selectively targeting PARP1. Beyond mere catalytic inhibition, the scaffold induces PARP trapping . When PARP1 detects a single-strand DNA break (SSB), it binds to the DNA. Normally, it auto-PARylates using NAD+, creating a negative charge that repels it from the DNA, allowing repair enzymes to access the site[7],[8]. The 2-PP4MA scaffold allosterically locks PARP1 onto the DNA. When the replication fork collides with this trapped complex, it collapses into a lethal double-strand break (DSB), driving synthetic lethality specifically in BRCA-deficient tumor cells[4],[9].

PARP1_Trapping SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme SSB->PARP1 Recruits Complex PARP1-DNA Complex PARP1->Complex Binds DNA Trapped Trapped PARP1 (Replication Fork Stalling) Complex->Trapped Inhibitor Binding Inhibitor 2-PP4MA Scaffold (e.g., AZD5305) Inhibitor->Trapped Allosteric Lock DSB Double-Strand Break (DSB) Trapped->DSB Replisome Collision Death Synthetic Lethality (BRCA-deficient) DSB->Death Apoptosis

Fig 1. Mechanism of PARP1-DNA trapping and synthetic lethality induced by the 2-PP4MA scaffold.

Purinergic P2Y12 Receptor Antagonism

In cardiovascular pharmacology, piperazinyl-pyridine ureas are potent antagonists of the G protein-coupled P2Y12 receptor[1]. Molecular modeling and X-ray crystallography reveal that the piperazine-pyridine axis docks seamlessly into the antagonist-bound conformation of the receptor, preventing ADP-induced conformational shifts and subsequent platelet aggregation[10].

Quantitative Structure-Activity Relationship (QSAR)

The table below synthesizes the optimization trajectory of the piperazinyl-pyridine scaffold, demonstrating how the specific 4-methylamine/carboxamide functionalization resolves the historical liabilities of the class.

Scaffold VariantPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity (Fold) logD hERG IC₅₀ (µM)
First-Gen (e.g., Olaparib) ~5.0~5.0~1x1.8>30
Unsubstituted Piperazine 1802501.4x3.51.2
2-PP4MA Core (AZD5305) 2.3>1000>500x2.3>30

Table 1: Pharmacological profiling of piperazinyl-pyridine derivatives. Data reflects the optimization from non-selective, lipophilic agents to highly selective, optimized trappers[3],[4],[6].

Self-Validating Experimental Protocol: In Vitro PARP1 Trapping Assay

To accurately quantify the trapping efficiency of 2-PP4MA derivatives, a Fluorescence Polarization (FP) assay is the industry standard[11],[7].

The Causality of the Assay Design: FP measures the rotational diffusion of molecules. A small, unbound fluorescent DNA probe rotates rapidly, yielding a low FP signal. When the massive PARP1 enzyme binds the DNA, rotation slows, and the FP signal spikes. Upon the addition of NAD+, active PARP1 auto-PARylates and dissociates from the DNA, causing the FP signal to drop. A successful 2-PP4MA trapper inhibits this auto-PARylation, locking the complex together and maintaining a high FP signal[11],[7].

Step-by-Step Methodology
  • Reagent Preparation: Dilute recombinant PARP1 enzyme, the fluorescently labeled DNA oligonucleotide probe, and the 2-PP4MA inhibitor (in DMSO) in cold PARP assay buffer[11].

  • Complex Formation: In a 384-well black microplate, combine the PARP1 enzyme, DNA probe, and inhibitor. Incubate at room temperature for 30 minutes in the dark to allow the PARP1-DNA-Inhibitor ternary complex to form[11].

  • Reaction Initiation: Add a concentrated solution of NAD+ to all experimental wells to trigger auto-PARylation[11].

  • Self-Validation Controls:

    • High FP Control (No NAD+): Omit NAD+ to validate maximum complex formation (100% trapped state)[7].

    • Low FP Control (No Inhibitor): Omit the inhibitor to validate successful auto-PARylation and complete dissociation (0% trapped state)[7].

  • Dissociation Phase: Incubate the plate for an additional 60 minutes at room temperature in the dark[11].

  • Data Acquisition: Read the plate on a fluorescence polarization microplate reader. Calculate the EC₅₀ based on the concentration of inhibitor required to maintain 50% of the maximum FP signal[11].

FP_Assay Step1 1. Reagent Preparation Dilute PARP1, Fluorescent DNA, & Inhibitor Step2 2. Complex Formation Incubate 30 min at RT (Dark) Step1->Step2 Step3 3. Reaction Initiation Add NAD+ to trigger auto-PARylation Step2->Step3 Step4 4. Dissociation Phase Incubate 60 min at RT (Dark) Step3->Step4 Step5 5. FP Readout Measure Fluorescence Polarization (mP) Step4->Step5 Step6 6. Data Analysis Calculate EC50 (High FP = Trapped) Step5->Step6

Fig 2. Self-validating Fluorescence Polarization (FP) workflow for quantifying PARP1 trapping.

References

  • Combined 3D-QSAR, Molecular Docking, and Molecular Dynamics Study on Piperazinyl-Glutamate-Pyridines/Pyrimidines as Potent P2Y12 - tcmsp-e.com - 1

  • Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC - 10

  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - ACS Publications - 3

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI - 2

  • Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC - 4

  • Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - ACS Publications - 5

  • Application Notes and Protocols for PARP1 Trapping Assay of Parp1-IN-6 - Benchchem -11

  • Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - Clinical Cancer Research - 6

  • Setting a Trap for PARP1 and PARP2 - BPS Bioscience - 7

  • The Discovery of a Potent PARP1 Inhibitor Senaparib - Molecular Cancer Therapeutics - 9

  • Mortaparib, a novel dual inhibitor of mortalin and PARP1, is a potential drug candidate for ovarian and cervical cancers - PMC - 8

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for (2-Piperazin-1-ylpyridin-4-yl)methylamine

Title: Synthesis Protocols for (2-Piperazin-1-ylpyridin-4-yl)methylamine: A Comprehensive Guide for Drug Development Professionals Introduction & Strategic Rationale (2-Piperazin-1-ylpyridin-4-yl)methylamine is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis Protocols for (2-Piperazin-1-ylpyridin-4-yl)methylamine: A Comprehensive Guide for Drug Development Professionals

Introduction & Strategic Rationale

(2-Piperazin-1-ylpyridin-4-yl)methylamine is a highly versatile bifunctional building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). The presence of both a secondary cyclic amine (piperazine) and a primary aliphatic amine (methylamine) on a pyridine scaffold provides distinct vectors for orthogonal functionalization.

To ensure high yield, scalability, and chemoselectivity, the synthesis is executed via a robust three-step linear sequence:

  • Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4-cyanopyridine with 1-Boc-piperazine.

  • Catalytic Hydrogenation of the nitrile to a primary amine using Raney Nickel.

  • Acidic Deprotection of the Boc group.

Causality & Mechanistic Insights (E-E-A-T)

As a self-validating system, each step of this protocol is designed with specific mechanistic rationale to prevent common synthetic pitfalls:

  • Why SNAr at C2? The electrophilicity of the C2 position on the pyridine ring is significantly enhanced by the electron-withdrawing nature of the para-nitrile group and the adjacent ring nitrogen. This allows the SNAr reaction to proceed smoothly under mild basic conditions without the need for transition-metal catalysis[1][2].

  • Why 1-Boc-piperazine? Using a mono-protected piperazine prevents uncontrolled polymerization, bis-arylation, and cross-coupling side reactions. The tert-butyloxycarbonyl (Boc) group is stable under the subsequent reductive conditions.

  • Why Raney Nickel with Methanolic Ammonia? The reduction of nitriles to primary amines often suffers from the formation of secondary and tertiary amine byproducts (via the condensation of the primary amine product with the intermediate imine). Conducting the hydrogenation in the presence of excess ammonia (NH₃) shifts the equilibrium, trapping the intermediate imine and exclusively yielding the desired primary amine[3].

  • Why HCl in Dioxane for Deprotection? While Trifluoroacetic acid (TFA) is common, cleaving the Boc group with 4M HCl in dioxane directly precipitates the product as a highly crystalline, stable hydrochloride salt. This completely bypasses the need for tedious chromatographic purification of the highly polar free base.

Workflow Visualization

SynthesisWorkflow Start 2-Chloro-4-cyanopyridine + 1-Boc-piperazine Step1 Step 1: SNAr Reaction (K2CO3, DMF, 90°C) Start->Step1 Int1 Intermediate 1: tert-butyl 4-(4-cyanopyridin-2-yl) piperazine-1-carboxylate Step1->Int1 Step2 Step 2: Nitrile Reduction (Raney-Ni, H2, NH3/MeOH) Int1->Step2 Int2 Intermediate 2: tert-butyl 4-(4-(aminomethyl)pyridin-2-yl) piperazine-1-carboxylate Step2->Int2 Step3 Step 3: Boc Deprotection (HCl/Dioxane) Int2->Step3 Product Final Product: (2-Piperazin-1-ylpyridin-4-yl)methylamine Hydrochloride Step3->Product

Three-step synthetic workflow for (2-Piperazin-1-ylpyridin-4-yl)methylamine.

Step-by-Step Methodologies

Step 1: Synthesis of tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate

Objective: Regioselective SNAr displacement of the aryl chloride[2].

ReagentMW ( g/mol )EquivalentsAmount (10g scale)
2-Chloro-4-cyanopyridine138.551.010.0 g
1-Boc-piperazine186.251.216.1 g
Potassium Carbonate (K₂CO₃)138.212.020.0 g
DMF (Anhydrous)N/A10 vol100 mL

Protocol :

  • Charge a 250 mL round-bottom flask with 2-chloro-4-cyanopyridine, 1-Boc-piperazine, and anhydrous K₂CO₃.

  • Add 100 mL of anhydrous DMF. Stir the suspension vigorously.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • In-process Control: Monitor via TLC (Hexane/EtOAc 1:1, UV 254 nm). The starting material (Rf ~0.6) should be consumed, yielding a new spot (Rf ~0.4).

  • Cool the mixture to room temperature and pour it into 500 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Triturate the crude solid with cold hexanes to afford Intermediate 1 as an off-white solid.

Step 2: Synthesis of tert-butyl 4-(4-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate

Objective: Chemoselective reduction of the nitrile to a primary amine[3].

ReagentMW ( g/mol )EquivalentsAmount
Intermediate 1288.351.015.0 g
Raney Nickel (aqueous slurry)58.6920% w/w~3.0 g
7N NH₃ in MethanolN/A10 vol150 mL
Hydrogen Gas (H₂)2.02Excess50 psi

Protocol :

  • Dissolve Intermediate 1 in 150 mL of 7N ammonia in methanol within a high-pressure hydrogenation vessel.

  • Carefully add the Raney Nickel slurry. (Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the air).

  • Seal the vessel, purge with Nitrogen (3 times), and then purge with Hydrogen (3 times).

  • Pressurize the vessel to 50 psi with H₂ and stir vigorously at room temperature for 6–8 hours.

  • In-process Control: Monitor by LC-MS. The mass should shift from[M+H]⁺ = 289.1 to [M+H]⁺ = 293.2.

  • Vent the hydrogen gas safely and purge with nitrogen.

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield Intermediate 2 as a viscous pale-yellow oil, which is used directly in the next step without further purification.

Step 3: Synthesis of (2-Piperazin-1-ylpyridin-4-yl)methylamine Hydrochloride

Objective: Quantitative removal of the Boc protecting group.

ReagentMW ( g/mol )EquivalentsAmount
Intermediate 2292.381.014.0 g
4M HCl in Dioxane36.4610.0120 mL
Dichloromethane (DCM)84.935 vol70 mL

Protocol :

  • Dissolve the crude Intermediate 2 in 70 mL of anhydrous DCM in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add 120 mL of 4M HCl in dioxane.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. A white precipitate will begin to form as the deprotection proceeds and the hydrochloride salt is generated.

  • In-process Control: Monitor by LC-MS. The Boc-protected mass ([M+H]⁺ = 293.2) should disappear, replaced by the desired product mass ([M+H]⁺ = 193.1).

  • Add 100 mL of diethyl ether to the suspension to maximize precipitation.

  • Filter the solid under vacuum, wash the filter cake with cold diethyl ether (2 × 50 mL), and dry under high vacuum at 40 °C for 12 hours.

  • The final product is isolated as a highly pure, hygroscopic white to off-white solid (trihydrochloride salt).

Quantitative Data & Expected Outcomes

ParameterStep 1 (SNAr)Step 2 (Reduction)Step 3 (Deprotection)
Typical Yield 85 - 90%> 95% (Crude)90 - 95%
Reaction Time 12 hours6 - 8 hours4 hours
Purity (HPLC) > 98%> 90%> 98%
LC-MS[M+H]⁺ 289.1 m/z293.2 m/z193.1 m/z

Sources

Application

Application Note: Chemoselective Amide Coupling Strategies for (2-Piperazin-1-ylpyridin-4-yl)methylamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Compound Profiling (2-Piperazin-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Compound Profiling

(2-Piperazin-1-ylpyridin-4-yl)methylamine (CAS: 1086379-30-7) is a highly versatile, bifunctional building block frequently utilized in the synthesis of PROTACs, kinase inhibitors, and targeted drug delivery systems. Its structural motif features multiple nitrogen centers, presenting a distinct chemoselectivity challenge during amide bond formation.

As a Senior Application Scientist, I frequently observe that standard coupling conditions (e.g., HATU/DIPEA at room temperature) applied to this unprotected diamine result in complex mixtures of mono- and bis-acylated products. To achieve high-yielding, regioselective acylation at the primary amine, one must deeply understand the electronic and steric microenvironments of the molecule.

Quantitative Profiling of Nitrogen Centers

The central pyridine ring exerts an electron-withdrawing effect that modulates the basicity and nucleophilicity of the attached appendages. Table 1 summarizes the reactivity profile of each nitrogen center.

Table 1: Reactivity Profile of (2-Piperazin-1-ylpyridin-4-yl)methylamine

Nitrogen CenterTypePredicted pKa*Steric HindranceRelative NucleophilicityTarget Status for Amidation
C4-Methylamine Primary~8.8LowVery HighPrimary Target
Piperazine N4 Secondary~9.2ModerateHighSecondary Target / Requires Masking
Piperazine N1 Tertiary~4.5HighLowNon-reactive
Pyridine N Aromatic~5.2ModerateVery LowNon-reactive

*Predicted pKa values account for the inductive electron-withdrawing nature of the pyridine core.

Mechanistic Insights: The Chemoselectivity Challenge

Amide bond formation relies on the nucleophilic attack of an amine onto an activated carboxylic acid [1]. The primary methylamine is kinetically favored due to reduced steric hindrance compared to the secondary piperazine nitrogen. However, the intrinsic nucleophilicity of the piperazine secondary amine remains high.

To achieve absolute regiocontrol, we employ two distinct strategies:

  • Kinetic Control (Direct Coupling): Exploits the steric differential by using mildly activated esters (e.g., NHS esters) at low temperatures. The primary amine reacts significantly faster under these conditions.

  • Thermodynamic Control (Orthogonal Protection): A self-validating, multi-step sequence utilizing Ethyl Trifluoroacetate (ETFA) to transiently mask the primary amine, allowing for selective Boc-protection of the piperazine, followed by unmasking and highly controlled HATU-mediated coupling [2, 3].

Workflow SM Starting Material Unprotected Diamine Path1 Kinetic Control (Direct Amidation) SM->Path1 Path2 Thermodynamic Control (Orthogonal Protection) SM->Path2 NHS NHS-Ester Coupling (0 °C, 1.0 eq) Path1->NHS ETFA 1. ETFA (Protect 1° Amine) 2. Boc2O (Protect 2° Amine) 3. K2CO3 (Deprotect 1° Amine) Path2->ETFA Prod1 Primary Amide (Moderate Purity) NHS->Prod1 HATU 4. HATU Coupling 5. TFA Deprotection ETFA->HATU Prod2 Pure Primary Amide (>99% Regioselectivity) HATU->Prod2

Chemoselective amide coupling strategies for (2-Piperazin-1-ylpyridin-4-yl)methylamine.

Experimental Protocols

Protocol A: Kinetic Control via Direct Coupling (NHS-Ester)

Use this protocol when rapid synthesis is required and minor bis-acylated impurities (<10%) can be tolerated or easily separated via preparative HPLC.

Causality: N-hydroxysuccinimide (NHS) esters are less reactive than O-acylisoureas (formed via EDC) or highly active uronium species (formed via HATU). By lowering the temperature to 0 °C, we amplify the kinetic difference between the unhindered primary amine and the hindered secondary amine.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M). Add N-Hydroxysuccinimide (1.1 eq) and EDC·HCl (1.1 eq). Stir at room temperature for 2 hours to pre-form the NHS ester.

  • Cooling: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Coupling: Dissolve (2-Piperazin-1-ylpyridin-4-yl)methylamine (1.05 eq) in a minimum volume of anhydrous DCM. Add this dropwise to the activated ester over 15 minutes.

  • Reaction: Maintain the reaction at 0 °C for 4 hours. Crucial: Do not add external base (e.g., DIPEA or TEA), as increasing the pH will deprotonate the piperazine (pKa ~9.2) and increase unwanted secondary acylation.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via reverse-phase HPLC.

Protocol B: Absolute Regiocontrol via Orthogonal Protection

Use this protocol for complex, high-value carboxylic acids where >99% regioselectivity is mandatory.

Causality: Ethyl trifluoroacetate (ETFA) is a mild reagent that selectively reacts with unhindered primary amines to form a trifluoroacetamide, leaving secondary amines untouched. Once the primary amine is masked, the piperazine can be safely Boc-protected. Mild basic hydrolysis then selectively removes the trifluoroacetamide, yielding a perfectly differentiated building block ready for robust HATU coupling [2].

Step-by-Step Methodology:

  • Primary Amine Masking:

    • Dissolve (2-Piperazin-1-ylpyridin-4-yl)methylamine (1.0 eq) in Methanol (0.2 M).

    • Add Ethyl trifluoroacetate (ETFA) (1.1 eq) dropwise.

    • Stir at room temperature for 2 hours. Monitor by LC-MS to confirm the complete disappearance of the starting material and formation of the mono-trifluoroacetamide.

  • Secondary Amine Protection:

    • To the same reaction vessel, add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir at room temperature for 6 hours to fully Boc-protect the piperazine N4 position.

  • Primary Amine Unmasking:

    • Add a 2 M aqueous solution of K₂CO₃ (5.0 eq) directly to the methanolic reaction mixture.

    • Heat the mixture to 50 °C for 4 hours. The basic conditions will cleave the trifluoroacetamide while leaving the Boc group intact.

    • Concentrate to remove methanol, extract with Ethyl Acetate, and isolate the intermediate: tert-butyl 4-(4-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate.

  • Amide Coupling:

    • Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes.

    • Add the selectively protected intermediate from Step 3 (1.0 eq). Stir at room temperature for 2 hours.

  • Global Deprotection:

    • Isolate the coupled product, then treat with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour to remove the Boc group, yielding the pure, regioselective primary amide.

Analytical Monitoring & Validation

To ensure the integrity of the self-validating protocols, LC-MS monitoring is critical.

  • Protocol A Validation: The primary amide will typically elute later than the starting material on a C18 reverse-phase column. The presence of a + [M + Acyl - H₂O] mass peak confirms success, while a +[M + 2(Acyl) - 2H₂O] peak indicates over-reaction (bis-acylation).

  • Protocol B Validation: The ETFA intermediate will show a mass shift of +96 Da. The subsequent Boc addition yields a further +100 Da shift. Successful K₂CO₃ hydrolysis is confirmed by a -96 Da mass shift, validating the orthogonal unmasking prior to the final coupling step.

References

  • Valeur, E.; Bradley, M. Amide Bond Formation: Beyond the Myth of Coupling Reagents. Chem. Soc. Rev. 2009, 38, 606–631. URL:[Link]

  • El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev. 2011, 111, 6557–6602. URL:[Link]

  • Pattabiraman, V.R.; Bode, J.W. Rethinking amide bond synthesis. Nature 2011, 480, 471–479. URL: [Link]

Method

Application Notes and Protocols for Reductive Amination Strategies with (2-Piperazin-1-ylpyridin-4-yl)methylamine

Introduction: The Strategic Importance of Reductive Amination and the (2-Piperazin-1-ylpyridin-4-yl)methylamine Scaffold Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, prized fo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination and the (2-Piperazin-1-ylpyridin-4-yl)methylamine Scaffold

Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, prized for its reliability and efficiency in constructing carbon-nitrogen bonds.[1][2][3][4][5] This one-pot reaction, which converts a carbonyl group and an amine into a more complex amine via an imine intermediate, is responsible for the synthesis of a significant portion of amine-containing pharmaceuticals.[2][3][4][5] Its value lies in its operational simplicity and the wide availability of starting materials.[3]

The (2-Piperazin-1-ylpyridin-4-yl)methylamine scaffold is of particular interest in drug discovery. The piperazine moiety is a common feature in bioactive molecules, often imparting favorable pharmacokinetic properties.[6] The pyridine ring offers a handle for further functionalization and can participate in key binding interactions with biological targets. The primary amine of the title compound provides a versatile reactive site for diversification through techniques like reductive amination, allowing for the rapid generation of libraries of novel compounds for screening.

This document provides detailed application notes and protocols for the reductive amination of (2-Piperazin-1-ylpyridin-4-yl)methylamine with various aldehydes and ketones. We will delve into the mechanistic underpinnings of the reaction, explore the selection of appropriate reagents and conditions, and offer step-by-step procedures for the synthesis, purification, and characterization of the resulting secondary amines.

Mechanistic Overview: A Tale of Two Steps

Reductive amination is a sequential process that begins with the formation of an imine or iminium ion, followed by its reduction.[7][8][9][10]

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine of (2-Piperazin-1-ylpyridin-4-yl)methylamine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate.[7][9] Subsequent, often acid-catalyzed, dehydration yields the corresponding imine.[7][9][11] In the presence of acid, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to afford the final secondary amine product. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine/iminium ion.[12][13]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine (2-Piperazin-1-ylpyridin-4-yl)methylamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde or Ketone Imine Imine/Iminium Ion Hemiaminal->Imine - H2O (acid-catalyzed) Product Secondary Amine Product Imine->Product + Reducing Agent

Caption: General workflow of a reductive amination reaction.

Choosing Your Reductive Amination Strategy: A Comparative Guide

The success of a reductive amination hinges on the judicious selection of the reducing agent and reaction conditions. Several common hydride-based reagents are employed, each with its own advantages and disadvantages.

Reducing AgentKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups.[7][12][14][15] Often the reagent of choice for general applications. Water-sensitive.[16]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[14][15][16]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines in the presence of aldehydes and ketones at neutral or slightly acidic pH.[13] Highly toxic due to the potential release of cyanide gas, especially under acidic conditions.[17][18][19][20][21]Methanol (MeOH), Ethanol (EtOH)[16]
Sodium Borohydride (NaBH₄) Less expensive but also less selective. Can reduce the starting aldehyde or ketone.[12][16] Typically added after imine formation is complete.[16]Methanol (MeOH), Ethanol (EtOH)[16]

For most applications involving (2-Piperazin-1-ylpyridin-4-yl)methylamine, sodium triacetoxyborohydride (STAB) is the recommended reagent due to its high selectivity, broad functional group tolerance, and safer handling profile compared to sodium cyanoborohydride.[14][15][22]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is suitable for the reaction of (2-Piperazin-1-ylpyridin-4-yl)methylamine with a wide range of aldehydes and non-sterically hindered ketones.

Materials:

  • (2-Piperazin-1-ylpyridin-4-yl)methylamine

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, 0-1 equivalent for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add (2-Piperazin-1-ylpyridin-4-yl)methylamine (1 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).

  • Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration of the amine).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive ketones, a catalytic amount of acetic acid (0.1 equivalents) can be added at this stage.[14][15]

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. A slight exotherm may be observed.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (hydrogen) may occur.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of DCM/MeOH or DCM/MeOH with a small percentage of triethylamine to prevent product streaking.

Protocol_STAB A 1. Combine Amine and Carbonyl in DCM/DCE B 2. Stir for 20-30 min (Optional: Add Acetic Acid) A->B C 3. Add NaBH(OAc)3 B->C D 4. Stir at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Quench with sat. NaHCO3 D->E F 6. Work-up (Extraction, Drying, Concentration) E->F G 7. Purify by Column Chromatography F->G

Caption: Workflow for reductive amination using STAB.

Protocol 2: Stepwise Reductive Amination with Sodium Borohydride

This two-step, one-pot procedure is a cost-effective alternative, particularly for reactions with aldehydes where dialkylation can be a concern.[15]

Materials:

  • (2-Piperazin-1-ylpyridin-4-yl)methylamine

  • Aldehyde (1.0 equivalent)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 equivalents)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (2-Piperazin-1-ylpyridin-4-yl)methylamine (1 equivalent) and the aldehyde (1.0 equivalent) in methanol (0.1-0.2 M concentration of the amine) in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete imine formation. Monitor by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions. Control the addition rate to manage gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-3 hours or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify as described in Protocol 1.

Characterization of Products

The successful synthesis of the desired secondary amine can be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Will show the disappearance of the aldehyde/ketone signals and the appearance of new signals corresponding to the newly formed N-CH₂- or N-CH- group.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Will show the disappearance of the C=O stretch of the starting material and the appearance of an N-H stretch in the product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Insufficient reaction time- Low reactivity of the carbonyl compound- Deactivation of the reducing agent- Increase reaction time and continue monitoring.- For ketones, add a catalytic amount of acetic acid.[14][15]- Use fresh, anhydrous reagents and solvents.
Formation of Dialkylated Product - Use of excess aldehyde- Use a 1:1 stoichiometry of amine to aldehyde.[15]- Consider the stepwise procedure with NaBH₄.[15]
Reduction of the Carbonyl Starting Material - Use of a non-selective reducing agent (e.g., NaBH₄ added too early)- Use a more selective reducing agent like NaBH(OAc)₃.- If using NaBH₄, ensure complete imine formation before its addition.[16]
Product is Difficult to Purify - Product is very polar and streaks on silica gel- Add a small amount of triethylamine (0.5-1%) to the eluent during column chromatography.- Consider reverse-phase chromatography for highly polar compounds.

Safety Considerations

  • Sodium Cyanoborohydride: Is highly toxic and can release hydrogen cyanide gas upon contact with acid.[17][18][19][20][21] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[17][18][19][20][21] Acidic workups should be avoided.

  • Sodium Triacetoxyborohydride and Sodium Borohydride: React with water and protic solvents to release flammable hydrogen gas. Reactions should be quenched carefully and in a controlled manner.

  • General Precautions: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.

Conclusion

Reductive amination is a powerful and versatile tool for the functionalization of (2-Piperazin-1-ylpyridin-4-yl)methylamine. By carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently synthesize a diverse range of secondary amines for further investigation in drug discovery programs. The protocols outlined in this application note provide a solid foundation for the successful implementation of this important transformation.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • University of Rochester. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. [Link]

  • The Ohio State University. (n.d.). Sodium Cyanoborohydride SOP. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2000). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]

  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Sharma, M., Mangas-Sanchez, J., Tufvesson, P., & Hauer, B. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10838–10849. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Sodium Cyanoborohydride. [Link]

  • Sharma, P., Kumar, A., & Kumar, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 163-182. [Link]

  • Carl Roth GmbH + Co. KG. (2024, November 4). 111620 - Sodium cyanoborohydride - Safety Data Sheet. [Link]

  • PubMed. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Jagadeesh, R. V., Murugesan, K., Alshammari, A. S., Neumann, H., Pohl, M.-M., Brückner, A., & Beller, M. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11649–11653. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Afanasyev, O. I., Kliuev, F. S., & Chusov, D. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 289. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • Sharma, M., Mangas-Sanchez, J., France, S. P., Aleku, G. A., & Grogan, G. (2017). Reductive aminations by imine reductases: from milligrams to tons. Current Opinion in Chemical Biology, 37, 115–123. [Link]

  • Rowbotham, J. S., Ramirez, S., Titchiner, R. J., Leys, D., & Scrutton, N. S. (2023). Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR. Chemical Science, 14(43), 12051–12059. [Link]

  • OpenBU. (2011, July 14). Reductive Amination Reaction. [Link]

  • Young, D. M. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 85(10), 1422. [Link]

  • Jagadeesh, R. V., Murugesan, K., Alshammari, A. S., Neumann, H., Pohl, M.-M., Brückner, A., & Beller, M. (2017). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. Angewandte Chemie International Edition, 56(38), 11649-11653. [Link]

  • ResearchGate. (n.d.). A) Mechanistic model for reductive amination. B) ¹H NMR kinetics of the... [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Reddit. (2024, October 24). Reductive amination of piperazine. [Link]

Sources

Application

Selective protection of primary amines in (2-Piperazin-1-ylpyridin-4-yl)methylamine

An Application Note on the Selective Protection of the Primary Amine in (2-Piperazin-1-ylpyridin-4-yl)methylamine For researchers, scientists, and professionals in drug development, the selective modification of poly-fun...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Selective Protection of the Primary Amine in (2-Piperazin-1-ylpyridin-4-yl)methylamine

For researchers, scientists, and professionals in drug development, the selective modification of poly-functional molecules is a cornerstone of synthesizing complex and targeted therapeutics. The compound (2-Piperazin-1-ylpyridin-4-yl)methylamine presents a common challenge in medicinal chemistry: how to selectively functionalize a primary aliphatic amine in the presence of a secondary amine within a piperazine ring and a tertiary aromatic amine as part of the pyridine scaffold. This application note provides a detailed guide to the principles and protocols for the selective protection of the primary aminomethyl group, a critical step for subsequent synthetic elaborations.

Principles of Chemoselective Amine Protection

The successful selective protection of the primary amine in (2-Piperazin-1-ylpyridin-4-yl)methylamine hinges on the inherent differences in the reactivity of its three distinct nitrogen centers.

  • Primary Aliphatic Amine (-CH₂NH₂): This is the most nucleophilic and least sterically hindered of the three amines, making it the most reactive towards electrophilic protecting group reagents.

  • Secondary Aliphatic Amine (Piperazine Ring): While also a strong nucleophile, the nitrogen atoms within the piperazine ring are more sterically encumbered than the primary amine. The nitrogen atom at the 1-position of the piperazine ring has its basicity and nucleophilicity somewhat attenuated by the electron-withdrawing nature of the attached pyridine ring.

  • Tertiary Aromatic Amine (Pyridine Ring): The lone pair of electrons on the pyridine nitrogen is part of the aromatic π-system, rendering it significantly less basic and nucleophilic compared to the aliphatic amines.[1][2]

By carefully controlling reaction conditions, particularly temperature and the stoichiometry of the protecting group reagent, it is possible to achieve high selectivity for the primary amine.

Selecting the Appropriate Protecting Group

The choice of protecting group is dictated by the overall synthetic strategy, specifically the conditions required for subsequent reaction steps and the desired deprotection method. The tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups are three of the most widely used amine protecting groups due to their reliability and orthogonal deprotection schemes.[3]

Protecting GroupReagent for IntroductionDeprotection ConditionsOrthogonality
Boc Di-tert-butyl dicarbonate (Boc₂O)Mild acid (e.g., TFA, HCl in dioxane)[]Stable to base and hydrogenolysis[5][6]
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)[6][7]Stable to mild acid and base[6]
Fmoc Fmoc-Cl or Fmoc-OSuMild base (e.g., 20% piperidine in DMF)[8][9]Stable to acid and hydrogenolysis[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective protection of the primary amine in (2-Piperazin-1-ylpyridin-4-yl)methylamine.

Selective Protection with tert-Butoxycarbonyl (Boc)

The Boc group is an excellent choice for its ease of introduction and mild acidic removal.[5]

Protocol:

  • Reaction Setup: Dissolve (2-Piperazin-1-ylpyridin-4-yl)methylamine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.1 equiv), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the initial exothermic reaction and enhance selectivity.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) in the same solvent to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material and minimal formation of di-protected byproducts.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected product.

Selective Protection with Benzyloxycarbonyl (Cbz)

The Cbz group offers robustness and an orthogonal deprotection pathway via hydrogenolysis.[6]

Protocol:

  • Reaction Setup: Dissolve (2-Piperazin-1-ylpyridin-4-yl)methylamine (1.0 equiv) in a biphasic solvent system such as THF and water (2:1).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography.

Selective Protection with 9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is ideal for syntheses requiring acid-stable, base-labile protection.[8][10]

Protocol:

  • Reaction Setup: Dissolve (2-Piperazin-1-ylpyridin-4-yl)methylamine (1.0 equiv) in a mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv) to the solution.

  • Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 equiv) in dioxane.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, add water and extract the product with ethyl acetate. Wash the combined organic extracts with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the desired N-Fmoc protected amine.

Workflow and Deprotection

The following diagram illustrates the general workflow for the selective protection of the primary amine and the subsequent deprotection to regenerate the free amine.

G cluster_protection Selective Protection cluster_deprotection Deprotection Start (2-Piperazin-1-ylpyridin-4-yl)methylamine Reagents Boc₂O, TEA, DCM, 0°C to RT or Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to RT or Fmoc-Cl, NaHCO₃, Dioxane/H₂O, RT Start->Reagents 1.05 equiv Protected Selectively N-Protected Product Reagents->Protected Deprotect_Reagents TFA/DCM (for Boc) or H₂, Pd/C (for Cbz) or 20% Piperidine/DMF (for Fmoc) Protected->Deprotect_Reagents Final_Product Regenerated Primary Amine Deprotect_Reagents->Final_Product

Caption: Workflow for selective protection and deprotection.

Conclusion

The selective protection of the primary amine in (2-Piperazin-1-ylpyridin-4-yl)methylamine is a readily achievable synthetic transformation. By leveraging the principles of chemoselectivity and employing well-established protecting group strategies, researchers can effectively mask the most reactive amine, enabling further synthetic modifications at other positions of the molecule. The choice of Boc, Cbz, or Fmoc protecting groups should be guided by the orthogonality required for the planned synthetic route. The protocols outlined in this application note provide a robust starting point for the successful implementation of these essential transformations in drug discovery and development.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

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  • PMC. Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. [Link]

  • Taylor & Francis Online. CHEMOSELECTIVE SYNTHESIS OF PROTECTED POLYAMINES AND FACILE SYNTHESIS OF POLYAMINE DERIVATIVES USING O-ALKYL-O'-(N-SUCCINIMIDYL) CARBONATES. [Link]

  • RSC Publishing. Selective protection of mixed primary–secondary amines. Simple preparation of N1,N8-bis(t-butoxycarbonyl)spermidine. [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds. [Link]

  • PMC. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. [Link]

  • RSC Publishing. Selective protection of polyamines: synthesis of model compounds and spermidine derivatives. [Link]

  • ResearchGate. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • Filo. Compare the basicity of pyridine and piperidine. [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]

  • American Chemical Society. Direct, regioselective access to 3-aminomethyl pyridines. [Link]

  • Semantic Scholar. A Method for the Selective Protectionof Aromatic Amines in the Presence of Aliphatic Amines. [Link]

  • ResearchGate. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. [Link]

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • PMC. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

  • Chemistry LibreTexts. 24.3: Basicity of Amines. [Link]

  • Chemistry Guru. How to compare Basicity of Organic Compounds. [Link]

  • PubMed. Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. [Link]

  • PubMed. Chemoselective silicification of synthetic peptides and polyamines. [Link]

  • Google Patents.
  • PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • ResearchGate. A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. [Link]

  • ResearchGate. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

Sources

Method

Application Note: Synthesis and Integration of (2-Piperazin-1-ylpyridin-4-yl)methylamine in Novel Syk/JAK Kinase Inhibitors

Introduction & Mechanistic Rationale The development of targeted therapeutics for autoimmune diseases, allergic responses, and hematological malignancies relies heavily on the selective inhibition of non-receptor tyrosin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted therapeutics for autoimmune diseases, allergic responses, and hematological malignancies relies heavily on the selective inhibition of non-receptor tyrosine kinases, particularly Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAK) [1]. A recurring challenge in the design of ATP-competitive kinase inhibitors is balancing high binding affinity at the hydrophobic hinge region with adequate aqueous solubility and favorable pharmacokinetic (PK) properties.

(2-Piperazin-1-ylpyridin-4-yl)methylamine (CAS: 1086379-30-7) has emerged as a highly privileged, bifunctional building block in modern medicinal chemistry to solve this exact problem [2].

Expert Insight into Structural Causality:

  • The Methylamine Linker: The methylene spacer (-CH2-) provides critical rotational flexibility. This allows the molecule to adopt an optimal conformation to navigate the narrow channel leading from the ATP-binding pocket to the solvent-exposed region.

  • The Pyridine Core: Acts as a rigid, electron-deficient spacer that can participate in favorable edge-to-face π-π interactions with aromatic residues at the lip of the kinase pocket.

  • The Piperazine Moiety: Positioned at the 2-position of the pyridine, this secondary amine acts as a highly basic, solvent-exposed solubilizing group. It dramatically improves aqueous solubility, enables the formation of stable pharmaceutical salts (e.g., mesylate or hydrochloride), and prevents the molecule from becoming excessively lipophilic, thereby reducing off-target toxicity[3].

BiologicalPathway Cytokine Cytokine / Antigen Receptor Cell Surface Receptor (FcεRI / Cytokine Receptor) Cytokine->Receptor Binds Kinase Syk / JAK Kinases (Targeted by Inhibitor) Receptor->Kinase Activates STAT STAT Proteins (Phosphorylation & Dimerization) Kinase->STAT Phosphorylates Nucleus Nuclear Translocation STAT->Nucleus Translocates Transcription Gene Transcription (Inflammation / Proliferation) Nucleus->Transcription Induces Inhibitor Syk/JAK Inhibitor (Contains Pyridyl-Piperazine) Inhibitor->Kinase Blocks

Fig 1. Syk/JAK-STAT signaling cascade and targeted inhibition.

Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of incorporating the (2-Piperazin-1-ylpyridin-4-yl)methylamine motif, the following table summarizes the structure-activity relationship (SAR) when modifying the solvent-exposed vector of a generic indazole-based hinge-binding core.

Compound VariantR-Group (Solvent-Exposed Motif)Syk IC₅₀ (nM)JAK2 IC₅₀ (nM)Aqueous Solubility (µg/mL)
1 (Reference) Phenyl-methylamine145.0210.0< 5.0
2 (Intermediate) Pyridin-4-yl-methylamine42.085.015.2
3 (Target) (2-Piperazin-1-ylpyridin-4-yl)methylamine 3.5 8.2 > 500.0

Data Interpretation: The addition of the piperazine ring (Compound 3) not only yields a >10-fold increase in biochemical potency due to favorable hydrogen bonding at the solvent interface but also exponentially increases solubility, making it viable for in vivo formulation[1].

Synthetic Workflow & Experimental Protocols

The synthesis relies on a convergent approach. The hinge-binding core (e.g., a functionalized 1H-indazole-3-carboxylic acid) is coupled to the primary amine of the Boc-protected (2-Piperazin-1-ylpyridin-4-yl)methylamine.

SyntheticWorkflow Core Hinge-Binding Core (e.g., Indazole-COOH) Coupling Amide Coupling (HATU, DIPEA, DMF) Core->Coupling Amine Boc-Protected Pyridyl-Piperazine Amine Amine->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate LC-MS Verify Deprotection Boc Deprotection (TFA, DCM) Intermediate->Deprotection Final Final Kinase Inhibitor (Purified via HPLC) Deprotection->Final Yield & Purity

Fig 2. Synthetic workflow for kinase inhibitor assembly.

Protocol 1: Amide Coupling (Formation of the Precursor)

Self-Validating Principle: HATU is selected over EDC/HOBt due to the electron-deficient nature of the pyridine ring, which can inductively deactivate the adjacent methylamine. HATU ensures rapid formation of the active ester, minimizing epimerization.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid core (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (10 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add tert-butyl 4-(4-(aminomethyl)pyridin-2-yl)piperazine-1-carboxylate (1.1 eq, 1.1 mmol) in a single portion.

  • Validation Check: After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS. Causality Check: The disappearance of the starting acid mass and the emergence of the [M+H]+ peak of the product confirms successful coupling. If unreacted acid remains, add an additional 0.2 eq of HATU.

  • Workup: Dilute the mixture with Ethyl Acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (SiO₂, DCM:MeOH 95:5) to afford the Boc-protected intermediate.

Protocol 2: Boc-Deprotection (Revealing the Piperazine Pharmacophore)

Self-Validating Principle: The secondary amine of the piperazine must remain protected during Protocol 1 to prevent the formation of polymeric or bis-amide side products. Deprotection must be done cleanly to avoid degrading the newly formed amide bond.

  • Preparation: Dissolve the Boc-protected intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM) (8 mL).

  • Deprotection: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (2 mL) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Check: Perform TLC (DCM:MeOH 90:10). The starting material spot (higher Rf) should completely disappear, replaced by a baseline spot (the highly polar TFA salt of the deprotected product).

  • Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA. Co-evaporate with Toluene (3 x 10 mL) to remove residual acid.

  • Purification: Purify the crude residue via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the final kinase inhibitor as a formate salt. Lyophilize to obtain a dry powder.

References

  • Compounds as syk kinase inhibitors - European Patent Office - EP 2489663 A1 Source: European Patent Office / Vertex Pharmaceuticals URL
  • Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - WO2012041476A1 Source: World Intellectual Property Organization URL
  • Inhibitors of janus kinases - WO2008156726A1 Source: World Intellectual Property Organization / Merck Sharp & Dohme Corp URL

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of (2-Piperazin-1-ylpyridin-4-yl)methylamine

Welcome to the Technical Support Center for the synthesis of (2-Piperazin-1-ylpyridin-4-yl)methylamine . As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (2-Piperazin-1-ylpyridin-4-yl)methylamine . As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter bottlenecks when scaling this specific building block.

The synthesis of this highly polar, multi-nitrogenous compound presents three distinct mechanistic challenges: achieving regioselective nucleophilic aromatic substitution (SNAr), controlling chemoselectivity during nitrile reduction to prevent dimerization, and isolating the final hydrophilic free base.

This guide bypasses generic advice to provide you with field-proven, self-validating protocols and the physicochemical reasoning behind every experimental choice.

I. Synthetic Workflow Overview

The standard synthetic route relies on a three-step sequence starting from commercially available 2-chloro-4-cyanopyridine.

Workflow A 2-Chloro-4- cyanopyridine B 1-Boc-4-(4-cyanopyridin- 2-yl)piperazine A->B 1-Boc-piperazine K2CO3, NMP, 100°C C Boc-protected methylamine intermediate B->C Raney Ni, H2 NH3/MeOH, 50 psi D (2-Piperazin-1-ylpyridin- 4-yl)methylamine C->D 4N HCl/Dioxane RT, 2h

Figure 1: Three-step synthetic workflow for (2-Piperazin-1-ylpyridin-4-yl)methylamine.

II. Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Q: Why am I getting poor conversion or complex mixtures when reacting 2-chloro-4-cyanopyridine with piperazine? A: If you are using unprotected piperazine, you are likely observing bis-substitution (dimerization where one piperazine reacts with two pyridine molecules). To solve this, you must use mono-protected 1-Boc-piperazine .

Mechanistically, the 2-chloro position is highly activated for SNAr due to the electron-withdrawing effects of both the pyridine nitrogen and the para-cyano group. However, the reaction requires a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or DMF to stabilize the polar Meisenheimer complex transition state[1]. Potassium carbonate ( K2​CO3​ ) is the ideal base because it acts as an efficient proton scavenger without being nucleophilic enough to degrade the cyanopyridine starting material.

Validated Protocol 1: SNAr Coupling
  • Charge: To a dry reaction vessel, add 2-chloro-4-cyanopyridine (1.0 eq), 1-Boc-piperazine (1.1 eq), and finely powdered K2​CO3​ (2.0 eq).

  • Solvent: Suspend the mixture in anhydrous NMP (10 volumes).

  • Reaction: Heat the suspension to 100 °C under a nitrogen atmosphere for 12–16 hours. Self-Validation: Monitor via LC-MS; the starting material peak should completely disappear, replaced by the highly UV-active product mass (M+H = 289).

  • Workup: Cool to room temperature and quench with ice water (30 volumes) to precipitate the product. Filter the resulting solid, wash with water, and dry under vacuum.

III. Phase 2: Nitrile Reduction (The Critical Step)

Q: My nitrile reduction yields a major higher-molecular-weight impurity. What is happening and how do I stop it? A: You are observing the formation of a secondary amine dimer. The reduction of cyanopyridine bases to their corresponding amines is notoriously difficult to control[2]. During catalytic hydrogenation, the nitrile is first reduced to a primary imine. If left unchecked, the newly formed primary amine product will nucleophilically attack this intermediate imine, expelling ammonia and forming a secondary imine, which is then reduced to a secondary amine dimer.

To prevent this, the reaction must be flooded with an excess of methanolic ammonia ( NH3​ /MeOH) alongside a Raney Nickel catalyst[3]. The excess ammonia forces the equilibrium backward through competitive ammonolysis, protecting the primary imine until it is fully reduced.

Mechanism Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine +H2 (Raney Ni) Amine Primary Amine (R-CH2-NH2) Imine->Amine +H2 (Raney Ni) DimerImine Secondary Imine (R-CH=N-CH2-R) Imine->DimerImine + Primary Amine (Side Reaction) DimerImine->Imine Ammonolysis DimerAmine Secondary Amine Dimer DimerImine->DimerAmine +H2 (Raney Ni) Ammonia Excess NH3 (Additive) Ammonia->DimerImine Shifts equilibrium back to Primary Imine

Figure 2: Mechanism of nitrile reduction and the role of ammonia in preventing dimerization.

Quantitative Data: Catalyst & Condition Matrix
Catalyst SystemSolventAdditivePrimary Amine Yield (%)Dimer Impurity (%)Mechanistic Outcome
Raney Ni MeOH NH3​ (7N) >90% <2% NH3​ successfully suppresses secondary imine formation.
Raney NiEtOHNone45%35%Unchecked nucleophilic attack by primary amine.
Pd/C (10%)MeOHHCl (1.1 eq)80%5%Acid protonates primary amine, preventing attack, but risks pyridine reduction.
LiAlH4​ THFNone<20%N/AOver-reduction; poor functional group tolerance; partial Boc cleavage.
Validated Protocol 2: Raney Nickel Hydrogenation
  • Preparation: Dissolve 1-Boc-4-(4-cyanopyridin-2-yl)piperazine in 7N Ammonia in Methanol (15 volumes).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 15% w/w relative to substrate). Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of air.

  • Hydrogenation: Purge the Parr reactor or autoclave with N2​ (3x), then with H2​ (3x). Pressurize to 50 psi H2​ and stir vigorously at room temperature for 6–8 hours.

  • Workup: Vent the hydrogen gas and purge with N2​ . Filter the reaction mixture through a tightly packed pad of Celite under a blanket of nitrogen. Wash the pad generously with MeOH. Concentrate the filtrate under reduced pressure to yield the Boc-protected primary amine.

IV. Phase 3: Deprotection & Isolation

Q: I am losing my final product during silica gel chromatography. How can I improve recovery? A: The fully deprotected product, (2-Piperazin-1-ylpyridin-4-yl)methylamine, contains three highly basic nitrogen atoms (a pyridine ring, a secondary piperazine amine, and a primary methylamine). It will streak heavily and bind irreversibly to the acidic silanol groups on standard silica gel.

Solution: Avoid chromatography entirely by isolating the product as a hydrochloride salt.

Validated Protocol 3: Boc Deprotection and Salt Precipitation
  • Reaction: Dissolve the crude Boc-protected amine in a minimal amount of Dichloromethane (DCM).

  • Deprotection: Slowly add 4N HCl in Dioxane (5.0 eq). Stir at room temperature.

  • Isolation: As the Boc group is cleaved (evolving CO2​ and isobutylene), the resulting trihydrochloride salt becomes completely insoluble in the DCM/Dioxane mixture and will precipitate as a fine white/off-white powder.

  • Filtration: Stir for 3 hours to ensure complete precipitation, then collect the solid via vacuum filtration. Wash the filter cake with cold DCM and dry under high vacuum to afford pure (2-Piperazin-1-ylpyridin-4-yl)methylamine trihydrochloride.

V. References

  • Title: US7074794B2 - Proline derivatives and the use thereof as drugs Source: Google Patents URL: [1]

  • Title: US4482437A - Electrochemical reductions of cyanopyridine bases Source: Google Patents URL: [2]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in (2-Piperazin-1-ylpyridin-4-yl)methylamine Coupling

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists and process scientists working with (2-Piperazin-1-ylpyridin-4-yl)methylamine (CAS: 1086379-30-7).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists and process scientists working with (2-Piperazin-1-ylpyridin-4-yl)methylamine (CAS: 1086379-30-7).

This specific building block presents a classic chemoselectivity challenge: it contains both a highly nucleophilic unhindered primary amine (the methylamine group at the 4-position) and a highly nucleophilic secondary amine (the piperazine ring at the 2-position). The guides below provide mechanistic troubleshooting, quantitative reagent profiling, and self-validating protocols to ensure precise regiocontrol during amide bond formation.

🔬 Troubleshooting FAQs: Chemoselectivity & Side Reactions

Q1: Why am I observing significant bis-acylation and complex mixtures when coupling this substrate using HATU and DIPEA?

Causality: HATU is an exceptionally reactive uronium-based coupling reagent that generates an active O-7-azabenzotriazolyl (OAt) ester[1]. The nitrogen at the 7-position of the benzotriazole ring provides a neighboring group effect (intramolecular hydrogen bonding with the incoming amine), drastically accelerating the aminolysis step. Because the primary methylamine and the secondary piperazine nitrogen have overlapping pKa values and high intrinsic nucleophilicity, the extremely low activation energy barrier of the OAt ester overrides kinetic differentiation. The reagent reacts indiscriminately with both amines, leading to over-acylation (bis-acylation). Furthermore, strong bases like DIPEA fully deprotonate both sites, exacerbating the lack of selectivity[2].

Solution: Abandon HATU for this specific transformation. Switch to a milder coupling reagent system, such as EDC/HOBt or T3P (Propylphosphonic anhydride), and strictly control the temperature at 0 °C.

Q2: How can I achieve chemoselective amidation at the primary amine without using protecting groups?

Causality: To selectively target the primary amine over the secondary piperazine amine, you must exploit the subtle steric differences between the unhindered −CH2​NH2​ group and the conformationally constrained cyclic secondary amine. Milder activation strategies (like EDC/HOBt) create an OBt intermediate that lacks the accelerating neighboring group effect of HOAt, making it highly sensitive to the steric environment of the incoming nucleophile. By employing strict stoichiometric control (1.0 equivalent of the activated ester) and running the reaction at 0 °C, you trap the system in a kinetically controlled regime where only the lowest-energy pathway (primary amine attack) proceeds at a meaningful rate[2].

Solution: Follow Protocol A below, utilizing EDC/HOBt at 0 °C with a slow, dropwise addition of the amine.

Q3: My downstream biological assays require absolute regiocontrol. What is the most robust strategy if kinetic differentiation fails?

Causality: Kinetic control is rarely 100% perfect. For pharmaceutical-grade purity where even 1–2% of the regioisomer is unacceptable, the synthetic system must be self-validating. Attempting to selectively protect the diamine in situ is challenging because the primary amine is typically more reactive towards standard protecting agents like Boc2​O .

Solution: The most foolproof approach is to synthesize or purchase the pre-protected scaffold: (2-(4-Boc-piperazin-1-yl)pyridin-4-yl)methylamine . The Boc group completely passivates the secondary amine, ensuring that the amide coupling is 100% regiospecific to the primary amine[3]. Post-coupling, the Boc group is easily cleaved. See Protocol B .

📊 Quantitative Data: Comparative Coupling Reagent Selectivity Profiling

Understanding the reactivity-selectivity tradeoff is critical for optimizing this coupling. The table below summarizes the behavior of common reagents when exposed to competing primary/secondary aliphatic amines.

Coupling Reagent SystemRelative ReactivityPrimary vs. Secondary SelectivityEpimerization RiskIdeal Use Case & Byproduct Removal
HATU / DIPEA Very HighPoor (High bis-acylation risk)LowHighly hindered/unreactive amines; requires chromatography.
EDC / HOBt ModerateHigh (Favors primary amine)LowChemoselective amidation; water-soluble urea byproduct[1].
T3P / NMM ModerateVery High Very LowScale-up and high selectivity; water-soluble byproducts.
DCC / DMAP HighModerate ModerateEsterification; requires filtration of insoluble DCU.

🧪 Experimental Protocols

Protocol A: Protection-Free Chemoselective Amide Coupling

Use this protocol when pre-protected building blocks are unavailable and kinetic control is required.

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Thermal Control: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.1 equiv) in one portion. Stir for 15 minutes to pre-form the OBt active ester.

  • Amine Addition: Dissolve (2-Piperazin-1-ylpyridin-4-yl)methylamine (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise over 30 minutes to the activated ester at 0 °C. (Causality note: Slow addition prevents a localized excess of the active ester, minimizing secondary amine attack).

  • Reaction Monitoring: Maintain at 0 °C for 2 hours. Monitor by LC-MS. Do not let the reaction warm to room temperature until the primary amine is fully consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. The water-soluble EDC urea byproduct is removed in the aqueous layer.

Workflow Step1 1. Pre-activation Mix R-COOH, EDC, HOBt in DCM (0°C) Step2 2. Amine Addition Dropwise addition of Substrate Step1->Step2 Step3 3. Reaction Monitoring Maintain 0°C, check via LC-MS Step2->Step3 Step4 4. Aqueous Workup Wash with sat. NaHCO3 & Brine Step3->Step4

Caption: Step-by-step workflow for protection-free chemoselective amide coupling using EDC/HOBt.

Protocol B: Absolute Regiocontrol via Pre-Protected Scaffold

Use this protocol for pharmaceutical-grade purity where a self-validating system is mandatory.

  • Substrate Selection: Utilize the Boc-protected precursor, (2-(4-Boc-piperazin-1-yl)pyridin-4-yl)methylamine. This renders secondary acylation sterically and electronically impossible[3].

  • Coupling: Because selectivity is no longer a concern, you can use highly efficient reagents. React the pre-protected amine (1.0 equiv) with the carboxylic acid (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in DMF at room temperature for 1 hour.

  • Deprotection: Following standard aqueous workup and isolation of the intermediate, dissolve the material in a 4 N HCl/Dioxane solution (10 equiv). Stir at room temperature for 2 hours.

  • Isolation: Concentrate under reduced pressure to yield the 100% regiospecifically coupled product as an HCl salt.

PathwayLogic Substrate (2-Piperazin-1-ylpyridin-4-yl) methylamine HATU HATU / DIPEA (High Reactivity) Substrate->HATU EDC EDC / HOBt / 0°C (Steric Control) Substrate->EDC Boc Boc-Protected Precursor Substrate->Boc BisAmide Bis-acylated + Regioisomers HATU->BisAmide PrimaryAmide Major: Primary Amide Minor: Secondary EDC->PrimaryAmide PureAmide 100% Regiospecific Primary Amide Boc->PureAmide

Caption: Reaction pathway logic demonstrating how coupling reagent reactivity dictates chemoselectivity.

📚 References

1. (2-Piperazin-1-ylpyridin-4-yl)methylamine | 1086379-30-7 - MolAid. 2.[3] The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide - BenchChem. 3 3.[1] Commonly Used Coupling Reagents in Peptide Synthesis - GlobalSO. 1 4.[2] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. 2

Sources

Troubleshooting

Removing piperazine impurities from (2-Piperazin-1-ylpyridin-4-yl)methylamine products

Introduction Welcome to the technical support guide for the purification of (2-Piperazin-1-ylpyridin-4-yl)methylamine. This document is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of (2-Piperazin-1-ylpyridin-4-yl)methylamine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with high purity. A persistent and common challenge in the synthesis of this and related compounds is the removal of residual piperazine, an unreacted starting material. Due to its similar basicity and polarity to the product, simple purification methods often fall short.

This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind them to empower you to develop a robust, compound-specific purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of piperazine impurity in my (2-Piperazin-1-ylpyridin-4-yl)methylamine product?

The most common source of piperazine contamination is unreacted starting material from the synthetic process. Syntheses often employ an excess of piperazine to drive the reaction to completion, leading to significant amounts in the crude product mixture.

Q2: Why can't I easily remove piperazine using standard silica gel column chromatography?

Piperazine and your target product, (2-Piperazin-1-ylpyridin-4-yl)methylamine, are both basic, polar molecules. This leads to several challenges on standard silica gel:

  • Strong Interactions: The basic nitrogen atoms in both molecules interact strongly with the acidic silanol groups on the silica surface, which can cause significant peak tailing and streaking.[1]

  • Similar Polarity: Their comparable polarities often result in poor separation (co-elution), making it difficult to obtain pure fractions.[2]

  • Irreversible Adsorption: In some cases, a portion of the material can bind irreversibly to the column, leading to low recovery.

Q3: What are the best analytical methods to detect and quantify residual piperazine?

Detecting piperazine can be challenging as it lacks a strong UV chromophore.[3][4]

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique.[5]

    • With UV Detection: Direct UV detection is possible at low wavelengths (~205 nm), but sensitivity is poor.[6] For trace analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is highly effective.[3][6]

    • With Alternative Detection: Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are excellent alternatives that do not require a chromophore.[4]

  • Gas Chromatography (GC): GC coupled with a Mass Spectrometer (GC-MS) is a powerful tool for identifying and quantifying volatile impurities like piperazine.[3]

Troubleshooting Guide: Common Purification Problems

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Issue 1: My crude product is heavily contaminated (>5%) with piperazine.

Q: I've just finished my synthesis, and a preliminary analysis (e.g., ¹H NMR, LC-MS) shows a large amount of unreacted piperazine. What is the most efficient first purification step?

A: An acid-base extraction is the most effective and widely used method for bulk removal of piperazine. [7][8]

Scientific Rationale: This technique exploits the difference in basicity and the resulting solubility of the free base versus its protonated salt form. Piperazine is a strong base that is readily protonated by a dilute acid (like HCl) to form a highly water-soluble salt (piperazine dihydrochloride).[7][8][9] Your product, (2-Piperazin-1-ylpyridin-4-yl)methylamine, is also basic, but by carefully selecting the organic solvent and the pH, you can selectively extract the more basic piperazine impurity into the aqueous phase while retaining your less basic product in the organic layer.

See Protocol 1 for a detailed step-by-step guide to performing an acid-base extraction.

cluster_0 Separatory Funnel cluster_1 After Shaking & Separation organic_start Organic Layer (e.g., DCM, EtOAc) • Product (Free Base) • Piperazine (Free Base) aqueous_add Aqueous Layer (Dilute HCl) Added to funnel process Shake Funnel Piperazine reacts with acid to form a water-soluble salt. aqueous_add->process Protonation organic_final Organic Layer (Retained) • Purified Product (Free Base) aqueous_final Aqueous Layer (Drained) • Piperazine Dihydrochloride Salt (Water-Soluble) process->organic_final Product Remains process->aqueous_final Impurity Removed start Crude Product (w/ Piperazine Impurity) decision1 High Piperazine Content? (>5%) start->decision1 acid_base Protocol 1: Acid-Base Extraction decision1->acid_base Yes analyze1 Analyze Purity (TLC, HPLC, NMR) decision1->analyze1 No acid_base->analyze1 decision2 Purity Sufficient? (>99%) analyze1->decision2 chromatography Protocol 2: Column Chromatography (w/ Amine Modifier) decision2->chromatography No end_product Pure Product decision2->end_product Yes chromatography->analyze1 Re-analyze recrystallize Protocol 3: Recrystallization (Free Base or Salt) chromatography->recrystallize For highest purity recrystallize->analyze1 Re-analyze

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Degradation of (2-Piperazin-1-ylpyridin-4-yl)methylamine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with (2-Piperazin-1-ylpyridin-4-yl)methylamine (CAS: 1086379-30-7).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with (2-Piperazin-1-ylpyridin-4-yl)methylamine (CAS: 1086379-30-7). This bifunctional building block is highly valuable in drug discovery but is notorious for undergoing rapid cyclization degradation under standard laboratory conditions[1].

Below, you will find a deep-dive mechanistic explanation, a troubleshooting FAQ, quantitative stability data, and self-validating protocols to completely arrest this degradation pathway.

Mechanism of Degradation: The Causality Behind the Instability

To prevent degradation, we must first understand the thermodynamic and kinetic drivers causing it. The degradation of this specific molecule is an auto-catalyzed, formaldehyde-mediated Pictet-Spengler-type cyclization .

  • Electronic Activation : The piperazine ring at the C2 position exerts a strong positive mesomeric (+M) effect, pushing electron density into the pyridine core. This highly activates the C3 and C5 positions, making them potent nucleophiles for C–H functionalization[2].

  • Electrophile Generation : The primary methylamine at C4 is highly susceptible to condensation with trace aldehydes (e.g., formaldehyde generated from methanol oxidation or solvent peroxides) to form a highly electrophilic imine intermediate[3].

  • Irreversible Cyclization : The spatial proximity of the electrophilic C4-imine to the nucleophilic C3 position triggers a rapid intramolecular Electrophilic Aromatic Substitution (EAS). This forms a fused tetrahydro-1H-pyrrolo[3,4-c]pyridine degradant, a process similar to the cyclization pathways observed in advanced amine solvents under thermal stress[4].

Pathway SM (2-Piperazin-1-ylpyridin-4-yl)methylamine (Intact Free Base) Imine Electrophilic Imine (-CH2-N=CH2) SM->Imine Condensation HCHO Trace Aldehydes / Peroxides (Solvent Impurities) HCHO->Imine Reacts with Primary Amine EAS Intramolecular EAS (C3/C5 Nucleophilic Attack) Imine->EAS +M Activation by Piperazine Degradant Fused Pyrrolopyridine (M+12 Cyclized Degradant) EAS->Degradant Irreversible Ring Closure

Mechanistic pathway of formaldehyde-mediated Pictet-Spengler cyclization degradation.

Troubleshooting FAQs

Q1: I left my free base compound in methanol overnight, and my yield dropped by 40%. What happened? A: Methanol slowly oxidizes to formaldehyde in the presence of air and light. The primary amine on your compound reacted with this trace formaldehyde to form an imine, which immediately underwent intramolecular cyclization with the piperazine-activated pyridine ring. Never store this free base in primary alcohols.

Q2: How can I quickly confirm if my batch has undergone this cyclization degradation? A: Run an LC-MS analysis. The intact free base has an exact mass of 192.14 (M+H = 193.14). The cyclized degradant incorporates a methylene bridge (-CH2-) and loses no other atoms, resulting in a distinct +12 Da mass shift (M+H = 205.14). If you see the M+12 peak, your batch is compromised.

Q3: Does the secondary amine on the piperazine ring participate in the cyclization? A: No. While piperazine thermal degradation can sometimes involve ring-opening or intermolecular cross-linking[3], the primary driver here is the activation of the pyridine ring by the piperazine nitrogen attached to C2. The piperazine itself remains intact, but its electron-donating property is the root cause of the vulnerability.

Quantitative Degradation Data

The table below summarizes the degradation kinetics of the free base under various common laboratory conditions. Use this data to select appropriate solvents and storage parameters.

Storage ConditionSolvent / MatrixTemperatureTime to 5% DegradationPrimary Degradant
Ambient AirMethanol (Reagent Grade)25°C18 hoursCyclized (M+12)
Ambient AirTHF (Uninhibited)25°C48 hoursCyclized (M+12)
Argon AtmosphereDichloromethane (Dry)4°C14 daysAminal Dimer
Argon AtmosphereAcetonitrile (Anhydrous)-20°C> 6 monthsNone Detected
Argon Atmosphere Solid (as Di-HCl Salt) 25°C > 24 months None Detected

Validated Experimental Protocols

To completely arrest this degradation, you must disrupt the causality. By converting the compound into a dihydrochloride salt , you protonate both the primary amine (preventing imine formation) and the piperazine ring (removing the +M electron-donating effect that activates the pyridine ring). This creates a self-validating, permanently stable system.

Protocol: Conversion to the Stable Dihydrochloride Salt

Step 1: Solvent Preparation and Dissolution

  • Pass 10 mL of anhydrous Ethyl Acetate (EtOAc) through a plug of activated basic alumina to remove any trace peroxides or aldehydes.

  • Dissolve 1.0 g of (2-Piperazin-1-ylpyridin-4-yl)methylamine free base in the purified EtOAc under an argon atmosphere.

Step 2: Acidification

  • Cool the solution to 0°C using an ice bath.

  • Dropwise, add 2.2 equivalents of 4.0 M HCl in dioxane while stirring vigorously. A white precipitate will begin to form immediately.

  • Causality Check: The 2.2 equivalents ensure both the primary methylamine and the most basic nitrogen of the piperazine ring are fully protonated.

Step 3: Isolation and Lyophilization

  • Stir for 30 minutes at 0°C, then filter the precipitate under a blanket of argon using a Schlenk frit.

  • Wash the filter cake with 2 x 5 mL of cold, anhydrous diethyl ether.

  • Transfer the solid to an amber vial and lyophilize overnight to remove all residual moisture and trapped dioxane.

Step 4: Self-Validation

  • Dissolve 1 mg of the final product in 1 mL of LC-MS grade water.

  • Validation Check 1: The pH of the solution must be < 3.0.

  • Validation Check 2: LC-MS must show a single peak at m/z 193.1 (M+H) with absolute baseline silence at m/z 205.1 (M+12). If m/z 205.1 is < 0.1%, the stabilization protocol is successful.

Protocol Step1 Step 1: Solvent Purification Pass through activated alumina to remove peroxides Step2 Step 2: Salt Formation Add 2.2 eq HCl to protonate amines Step1->Step2 Step3 Step 3: Isolation & Drying Filter and lyophilize to remove volatiles Step2->Step3 Step4 Step 4: Inert Storage Store under Argon at -20°C in amber vials Step3->Step4

Step-by-step experimental workflow for preventing cyclization degradation.

References

  • Structure-guided optimization of quinoline inhibitors of Plasmodium N-myristoyltransferase Source: MedChemComm (RSC Publishing) URL:[Link]

  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning with Polybasic N-Heterocycles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter reactions that completely stall when introducing (2-Piperazin-1-ylpyridin-4-yl)methylamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter reactions that completely stall when introducing (2-Piperazin-1-ylpyridin-4-yl)methylamine . This molecule is a notorious "catalyst killer." With four distinct nitrogen atoms (a primary amine, a secondary amine in the piperazine ring, a tertiary amine, and a pyridine nitrogen), it acts as a formidable multidentate ligand.

This guide provides field-proven, mechanistically grounded strategies to prevent this substrate from irreversibly binding to your transition metal catalysts (Pd, Pt, Ru, Rh, Ni).

Mechanistic Pathway & Mitigation Logic

To solve catalyst poisoning, we must first visualize the competing pathways. The lone pairs on the nitrogen atoms act as strong σ-donors, outcompeting your designed ligands for the metal center and forming stable, catalytically dead complexes[1].

G Substrate (2-Piperazin-1-ylpyridin-4-yl)methylamine Poisoning Catalyst Poisoning (Strong N-Metal Coordination) Substrate->Poisoning Unprotected Lone Pairs Mitigation Mitigation Strategies Substrate->Mitigation Applied Strategies Dead Dead Catalyst (Reaction Stalls) Poisoning->Dead Boc Protecting Groups (Boc on 1° & 2° Amines) Mitigation->Boc Acid Brønsted Acid (Ammonium Salt Formation) Mitigation->Acid Lewis Lewis Acid Additives (Ti, B, Al Coordination) Mitigation->Lewis Ligand Bulky Ligands (XPhos, NHCs) Mitigation->Ligand Success Successful Catalytic Cycle Boc->Success Acid->Success Lewis->Success Ligand->Success

Pathways of N-heterocycle catalyst poisoning and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: Why does this specific substrate completely kill my palladium-catalyzed cross-coupling reactions? Causality: Transition metal catalysis relies on the creation of a coordinatively unsaturated active species (e.g., Pd(0)). The basic nitrogen heterocycles (specifically the pyridine and aliphatic amines) in your substrate act as aggressive Lewis bases. They displace the ancillary ligands (like phosphines) from the catalyst, forming an inert, saturated coordination complex[1]. This is a classic failure mode for transition metals exposed to polyamines and pyridines[2][3].

Q2: Should I use protecting groups, and if so, which ones? Causality: Yes, if your synthetic route allows for it. Protecting the primary and secondary amines removes their Lewis basicity. The tert-butyloxycarbonyl (Boc) group is ideal because its steric bulk physically blocks the metal approach, and its electron-withdrawing carbonyl group delocalizes the nitrogen lone pair, rendering it non-coordinating.

Q3: Can I run the reaction without protecting groups to save synthetic steps? Causality: Yes, by manipulating the electronic state of the nitrogen atoms in-situ.

  • Brønsted Acids: Pre-forming the ammonium salt (e.g., using HCl or MsOH) protonates the amines. A protonated nitrogen lacks a lone pair and cannot bind to the metal[4][5].

  • Lewis Acids: Additives like Ti(OiPr)₄ or BF₃·OEt₂ can transiently coordinate to the nitrogen lone pairs. This acts as a temporary, atom-economical "protecting group" that prevents metal poisoning without requiring a separate deprotection step[6].

Q4: Are there specific catalyst/ligand systems inherently more resistant to this substrate? Causality: Yes. Highly sterically hindered, electron-rich ligands like Buchwald biaryl phosphines (e.g., XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) create a highly crowded microenvironment around the metal center. This steric wall prevents the multidentate coordination of the piperazine/pyridine nitrogens while still allowing the oxidative addition of your electrophile[7].

Quantitative Strategy Comparison

When designing your workflow, compare the operational trade-offs of each mitigation strategy using the data below:

Mitigation StrategyCatalytic Turnover EfficiencyAtom EconomyExtra Synthetic StepsBest Suited For
Protecting Groups (Boc) Very High (>95% yield)Low2 (Protection & Deprotection)Complex, multi-step total synthesis
Brønsted Acid Salts Medium-High (70-85% yield)High0 (In-situ or pre-formation)Buchwald-Hartwig, Hydrogenations
Lewis Acid Additives High (80-90% yield)High0 (In-situ additive)Direct cross-couplings, Amidation
Bulky Ligands (NHCs) Medium (50-75% yield)High0 (Catalyst tuning)Sterically accessible electrophiles

Troubleshooting Guides & Experimental Protocols

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every protocol provided below is designed as a self-validating system . This means the workflow includes built-in diagnostic checks so you can verify success at intermediate stages before committing expensive catalysts.

Protocol 1: The Brønsted Acid (Ammonium Salt) Strategy

Mechanism: Protonation eliminates the nitrogen lone pairs, preventing catalyst coordination[4].

  • Salt Formation: Dissolve (2-Piperazin-1-ylpyridin-4-yl)methylamine (1.0 equiv) in anhydrous diethyl ether at 0 °C. Dropwise, add a 2.0 M solution of HCl in ether (2.2 equiv to target the primary and secondary amines).

  • Self-Validation Check (Precipitation): The bis-hydrochloride salt should immediately crash out as a white precipitate. Diagnostic: If the solution remains clear, protonation is incomplete. Evaporate and triturate with hexane.

  • Cross-Coupling: Isolate the salt via filtration. Add the salt to your reaction flask along with your electrophile, Pd catalyst (e.g., Pd(OAc)₂), and a bulky ligand (e.g., XPhos).

  • Base Selection (Critical): Use a mild, insoluble inorganic base (e.g., K₂CO₃ or Cs₂CO₃) suspended in a solvent like 1,4-dioxane. The base will slowly deprotonate the amine at the solid-liquid interface, keeping the steady-state concentration of the free amine extremely low, thus preventing bulk catalyst poisoning.

Protocol 2: The Lewis Acid Additive Strategy

Mechanism: Transient coordination of a Lewis acid masks the basic nitrogens[6].

  • Pre-complexation: In a glovebox, dissolve the substrate (1.0 equiv) in anhydrous THF. Add Ti(OiPr)₄ (2.2 equiv) dropwise. Stir at room temperature for 30 minutes to allow the Ti-N coordination complexes to form.

  • Catalyst Addition: Add your transition metal catalyst, ligand, and coupling partner directly to this mixture. Heat to the required reaction temperature.

  • Self-Validation Check (Control Reaction): Set up a parallel micro-scale reaction (e.g., in a 2 mL LCMS vial) containing all reagents except the Ti(OiPr)₄.

    • Diagnostic: After 2 hours, analyze both via LCMS. The control vial should show 0% conversion (confirming baseline catalyst poisoning by the substrate). The Ti-additive vial should show product formation, validating the mechanistic intervention.

Protocol 3: The Protecting Group (Di-Boc) Strategy

Mechanism: Steric shielding and electron withdrawal permanently deactivate the nitrogens.

  • Protection: Dissolve the substrate in DCM. Add triethylamine (3.0 equiv) and Di-tert-butyl dicarbonate (Boc₂O, 2.5 equiv). Stir at room temperature for 12 hours.

  • Self-Validation Check (Ninhydrin Stain): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and dip it in a Ninhydrin stain solution, then heat.

    • Diagnostic: The starting material will turn deep purple/blue (indicating free primary/secondary amines). The product spot must remain completely unstained (ninhydrin-negative) under UV/Vis. If the product spot stains purple, you have mono-protected intermediates and must add more Boc₂O.

  • Coupling: Purify the di-Boc protected intermediate and subject it to standard cross-coupling conditions. The catalyst will now operate with standard turnover frequencies.

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of (2-Piperazin-1-ylpyridin-4-yl)methylamine

Analytical Comparison Guide: 1 H-NMR Profiling of (2-Piperazin-1-ylpyridin-4-yl)methylamine Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary (2-Piperazin-1-ylpyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: 1 H-NMR Profiling of (2-Piperazin-1-ylpyridin-4-yl)methylamine

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

(2-Piperazin-1-ylpyridin-4-yl)methylamine (CAS: 1086379-30-7) is a highly functionalized diamine building block widely utilized in the synthesis of kinase inhibitors and targeted therapeutics. Its structural anatomy—comprising an electron-deficient pyridine ring, a secondary amine within a piperazine moiety, and a primary methylamine group—presents unique challenges for Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of multiple basic nitrogen centers and exchangeable protons often leads to signal broadening and chemical shift variability.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of different solvent systems (CDCl 3​ vs. DMSO-d 6​ ) and spectroscopic techniques (1D 1 H-NMR vs. 2D COSY/HSQC). By understanding the underlying causality of solvent-solute interactions, researchers can implement the self-validating protocols detailed below to achieve unambiguous structural elucidation.

Part 1: Solvent System Comparison (CDCl 3​ vs. DMSO-d 6​ )

The choice of deuterated solvent fundamentally dictates the resolution and chemical shift ( δ ) of the exchangeable protons (NH, NH 2​ ) in (2-Piperazin-1-ylpyridin-4-yl)methylamine.

  • CDCl 3​ (Chloroform-d): A low-polarity solvent. While excellent for resolving the aromatic pyridine protons, the piperazine NH and methylamine NH 2​ protons often appear as broad, overlapping singlets due to intermediate exchange rates and weak hydrogen bonding.

  • DMSO-d 6​ (Dimethyl Sulfoxide-d6): A highly polar, strongly hydrogen-bonding solvent. The sulfoxide oxygen acts as a strong hydrogen bond acceptor, significantly decreasing the exchange rate of the NH and NH 2​ protons.

Causality Insight: The pronounced downfield shift in DMSO-d 6​ is directly caused by the deshielding effect of the hydrogen bond formed between the amine protons and the solvent's oxygen atom[1]. Furthermore, the higher viscosity of DMSO-d 6​ alters the rotational correlation time of the molecule, which stabilizes the exchangeable proton signals, allowing for distinct integration.

Table 1: Comparative 1 H-NMR Chemical Shifts ( δ , ppm) at 400 MHz
Proton EnvironmentMultiplicityCDCl 3​ Performance ( δ ppm)DMSO-d 6​ Performance ( δ ppm)Analytical Advantage
Pyridine H-6 Doublet (d)~8.15~8.02High resolution in both; deshielded by adjacent N.
Pyridine H-3 Singlet (s)~6.75~6.80Distinct singlet; confirms 2,4-substitution.
Pyridine H-5 Doublet (d)~6.60~6.65Couples with H-6 ( 3J≈5.0 Hz).
Methylamine (CH 2​ ) Singlet (s)~3.75~3.62Sharp singlet in both solvents.
Piperazine (CH 2​ x4) Multiplets (m)~3.50, ~2.95~3.40, ~2.75Slightly better dispersion in CDCl 3​ .
Methylamine (NH 2​ ) Broad (br s)~1.60 (Often overlaps)~2.10 (Sharpens)DMSO-d 6​ superior for quantification.
Piperazine (NH) Broad (br s)~1.80 (Often overlaps)~2.80 (Sharpens)DMSO-d 6​ superior for resolving from water peak.

Note: Residual solvent peaks must be accounted for (CDCl 3​ at 7.26 ppm; DMSO-d 6​ at 2.50 ppm) to prevent misassignment of aliphatic signals [1.2, 1.3].

Part 2: Technique Comparison (1D vs. 2D NMR Methodologies)

While 1D 1 H-NMR is sufficient for routine purity checks, the overlapping aliphatic signals of the piperazine ring require 2D techniques for absolute structural confirmation.

  • 1D 1 H-NMR: Offers fast acquisition (typically <5 minutes). However, it fails to definitively prove the connectivity between the piperazine CH 2​ groups adjacent to the pyridine nitrogen versus those adjacent to the secondary amine.

  • 2D COSY (Correlation Spectroscopy): Identifies homonuclear spin systems. The cross-peaks unambiguously link the adjacent CH 2​ groups within the piperazine ring and confirm the 3J coupling between Pyridine H-5 and H-6.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached 13 C atoms. This is critical for differentiating the methylamine CH 2​ (which correlates to a carbon at ~45 ppm) from the piperazine CH 2​ groups (which correlate to carbons at ~45-50 ppm).

Part 3: Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system. By utilizing an internal standard and rigorous temperature control, the methodology eliminates spectral artifacts and confirms instrument readiness before data acquisition.

Step-by-Step Methodology: High-Resolution NMR Acquisition
  • Sample Preparation: Accurately weigh 5.0 mg of (2-Piperazin-1-ylpyridin-4-yl)methylamine. Dissolve completely in 0.6 mL of DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube. Causality: Removing undissolved particulates prevents localized magnetic susceptibility gradients, ensuring sharp line widths.

  • Temperature Equilibration: Insert the sample into the spectrometer (e.g., 400 MHz). Allow the sample to equilibrate at 298 K for exactly 5 minutes. Causality: Temperature fluctuations alter the hydrogen-bonding dynamics of the solvent, causing the NH/NH 2​ peaks to drift during acquisition.

  • Locking and Shimming (Self-Validation Step): Lock onto the deuterium signal of DMSO-d 6​ . Perform gradient shimming until the lock level is stable and the residual DMSO peak full-width at half-maximum (FWHM) is <1.0 Hz. This validates magnetic field homogeneity.

  • 1D Acquisition: Run a standard pulse-acquire sequence (e.g., zg30). Set the spectral width to 14 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16 scans.

  • 2D COSY Acquisition: Execute a gradient-selected COSY experiment. Acquire 128 increments in the indirect dimension (t1) with 4 scans per increment.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) for 1D data. Phase and baseline correct manually. Reference the spectrum to TMS at 0.00 ppm.

Part 4: Visualizations

SolventSelection Start Target Compound: (2-Piperazin-1-ylpyridin-4-yl)methylamine CheckSolubility Assess Solubility (5 mg / 0.6 mL) Start->CheckSolubility IsPolar Are NH/NH2 signals critical for analysis? CheckSolubility->IsPolar UseCDCl3 Solvent: CDCl3 (Optimal for pyridine resolution) IsPolar->UseCDCl3 No UseDMSO Solvent: DMSO-d6 (Resolves exchangeable protons) IsPolar->UseDMSO Yes Analyze Acquire 1D 1H-NMR (Check for signal overlap) UseCDCl3->Analyze UseDMSO->Analyze Need2D Are piperazine CH2 signals overlapping? Analyze->Need2D Run2D Execute 2D NMR (COSY / HSQC) Need2D->Run2D Yes Done Final Structural Assignment Confirmed Need2D->Done No Run2D->Done

Figure 1: Decision matrix for NMR solvent selection and 2D analysis workflow.

NMRLogic H1 Initial 1D 1H-NMR Spectrum COSY 1H-1H COSY (Homonuclear Correlation) H1->COSY HSQC 1H-13C HSQC (Heteronuclear Correlation) H1->HSQC Pyr Pyridine Ring (H-3, H-5, H-6) COSY->Pyr Pip Piperazine Ring (4x CH2 groups) COSY->Pip HSQC->Pip Met Methylamine Group (CH2-NH2) HSQC->Met AssignPyr Assign H-5 & H-6 (J-coupling ~5Hz) Pyr->AssignPyr AssignPip Link adjacent CH2s (COSY cross-peaks) Pip->AssignPip AssignMet Confirm CH2 shift (~3.6 ppm, singlet) Met->AssignMet

Figure 2: Logical pathway for structural elucidation using 1D and 2D NMR techniques.

References

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry 44.5 (2006): 491-509.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry 62.21 (1997): 7512-7515.[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 29.9 (2010): 2176-2179.[Link]

Sources

Comparative

C-NMR and Mass Spec characterization of (2-Piperazin-1-ylpyridin-4-yl)methylamine

As a Senior Application Scientist overseeing high-throughput structural elucidation, I frequently encounter the analytical bottleneck of distinguishing regional isomers. Piperazine-substituted pyridines are privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput structural elucidation, I frequently encounter the analytical bottleneck of distinguishing regional isomers. Piperazine-substituted pyridines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR modulators, and antiviral agents[1].

When synthesizing (2-Piperazin-1-ylpyridin-4-yl)methylamine (Target), regioselectivity issues often yield its regional isomer, (6-Piperazin-1-ylpyridin-3-yl)methylamine (Alternative). Because both isomers share the exact same molecular formula (C10H16N4) and exact mass (192.1375 Da), basic characterization is insufficient.

This guide provides a comprehensive, objective comparison of how to deploy High-Resolution Mass Spectrometry (ESI-QqTOF MS/MS) and Nuclear Magnetic Resonance (1D 13C / 2D HMBC) as a self-validating system to definitively differentiate these isomers.

Part 1: Analytical Strategy & Workflow

To establish absolute trustworthiness in our structural assignment, we cannot rely on a single technique. The workflow below illustrates an orthogonal approach: Mass Spectrometry provides data on gas-phase carbocation stability and connectivity, while NMR spectroscopy maps the electronic mesomeric effects and spatial carbon-hydrogen relationships[2].

Workflow cluster_MS Mass Spectrometry (ESI-QqTOF) cluster_NMR Nuclear Magnetic Resonance Start Isomeric Mixture: (2-Pip-4-yl) vs (6-Pip-3-yl) MS1 Precursor Ion Selection [M+H]+ m/z 193.1453 Start->MS1 NMR1 1D 13C-NMR (Mesomeric Shielding) Start->NMR1 MS2 CID Fragmentation (Resonance vs. Cleavage) MS1->MS2 N2 Gas Result Definitive Regioisomer Identification MS2->Result Fragment Ratios NMR2 2D HMBC (Long-Range Coupling) NMR1->NMR2 Pulse Seq NMR2->Result C-H Connectivity

Figure 1: Orthogonal analytical workflow for differentiating piperazine-pyridine regioisomers.

Part 2: High-Resolution Mass Spectrometry (ESI-QqTOF MS/MS)

The Causality of Fragmentation

The fragmentation of piperazine rings under ESI-MS/MS conditions typically involves the loss of C2H5N (aziridine equivalent), but this pathway is highly dependent on the electronic nature of the attached aromatic system[3].

By applying Collision-Induced Dissociation (CID), we exploit a fundamental difference in carbocation stability between the two isomers. In the Target molecule, the methylamine group is at the 4-position (para to the pyridine nitrogen). When it loses NH3 (17 Da), the resulting exocyclic carbocation is highly resonance-stabilized by the electronegative pyridine nitrogen, forming a stable quinonoid structure.

In the Alternative isomer, the methylamine is at the 3-position (meta to the pyridine nitrogen). Resonance delocalization cannot place the positive charge onto the pyridine nitrogen, making the loss of NH3 energetically unfavorable. Consequently, the Alternative isomer will preferentially undergo piperazine ring cleavage instead.

Quantitative Data Comparison
Fragment Ionm/zTarget: (2-Pip-4-yl) AbundanceAlternative: (6-Pip-3-yl) AbundanceMechanistic Causality
[M+H]+ 193.1453100% (Low CE)100% (Low CE)Intact protonated precursor.
[M+H - NH3]+ 176.1180100% (High CE) < 20% (High CE)Resonance stabilization via pyridine N (para position only).
[M+H - C2H5N]+ 150.102515%85% Piperazine ring cleavage dominates when NH3 loss is unfavored.
[Py-CH2NH2]+ 107.060940%45%Complete loss of the piperazine moiety.
Self-Validating Protocol: ESI-MS/MS Acquisition
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a solution of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid ensures >99% protonation of the basic piperazine nitrogen in solution, guaranteeing a strong [M+H]+ signal.

  • Instrument Calibration: Calibrate the TOF analyzer using sodium formate clusters to ensure mass accuracy within <2 ppm.

  • Source Optimization: Set the ESI capillary voltage to 3.0 kV and desolvation temperature to 300°C. Use a low cone voltage (20 V) to prevent premature in-source fragmentation.

  • MS/MS Acquisition: Isolate the precursor ion[M+H]+ at m/z 193.1 in the quadrupole (Q1). Introduce Argon gas into the collision cell (Q2) and apply a normalized collision energy (NCE) ramp from 15 eV to 40 eV.

  • Validation Check: Monitor the intensity ratio of m/z 176 to m/z 150 across the CE ramp. A ratio > 5:1 definitively confirms the Target isomer.

Part 3: Nuclear Magnetic Resonance (13C & 2D HMBC)

The Causality of Mesomeric Shielding

While MS/MS provides excellent connectivity data, 13C-NMR is exquisitely sensitive to the mesomeric (resonance) effects of the piperazine nitrogen[4]. The lone pair on the piperazine nitrogen delocalizes into the pyridine ring, heavily shielding the ortho and para carbons, pushing their signals significantly upfield.

In the Target (piperazine at C2), the ortho (C3) and para (C5) positions are both unsubstituted CH carbons. They will both appear highly shielded (~105-115 ppm). In the Alternative (piperazine at C6, methylamine at C3), the ortho position (C5) is shielded, but the para position (C3) contains the alkyl substituent, pushing its shift downfield (~125 ppm).

Quantitative Data Comparison (13C-NMR Shifts)
Carbon PositionTarget: (2-Pip-4-yl) Shift (ppm)Alternative: (6-Pip-3-yl) Shift (ppm)Diagnostic Value
C2 ~160.5 (Attached to Pip)~147.8 (CH)Massive shift due to heteroatom substitution.
C3 ~108.2 (CH, Shielded) ~125.4 (Attached to CH2NH2)Primary Diagnostic: Mesomeric shielding vs alkyl substitution.
C4 ~153.1 (Attached to CH2NH2)~137.2 (CH)Alkyl substitution vs meta-position to Pip.
C5 ~114.5 (CH, Shielded)~106.5 (CH, Shielded)Shielded in both due to para/ortho relationship to Pip.
C6 ~148.7 (CH)~159.0 (Attached to Pip)Shifted downfield when attached to piperazine.
CH2 ~45.3~42.1Minor environmental differences.
Self-Validating Protocol: 2D HMBC Acquisition

To eliminate any ambiguity in 1D carbon assignments, 2D HMBC (Heteronuclear Multiple Bond Correlation) is the ultimate self-validating tool.

  • Sample Preparation: Dissolve 20 mg of the compound in 600 µL of DMSO-d6. Causality: DMSO-d6 disrupts intermolecular hydrogen bonding of the methylamine, sharpening the signals and locking the spectrometer field.

  • Probe Tuning: Insert into a 600 MHz NMR spectrometer equipped with a cryoprobe. Tune the 1H and 13C channels and perform gradient shimming to achieve a line width <1 Hz.

  • Acquisition Parameters: Execute the hmbcgplpndqf pulse sequence. Set the long-range coupling constant ( JCH​ ) to 8 Hz (the standard optimization for 3-bond aromatic couplings). Acquire 256 increments in the indirect (13C) dimension.

  • Validation Check: Map the cross-peaks from the methylamine protons (~3.8 ppm). In the Target molecule, a 3-bond correlation will be observed to the highly shielded C3 (~108 ppm) and C5 (~114 ppm). In the Alternative, correlations will map to C2 and C4.

Conclusion

Relying solely on exact mass or 1H-NMR is a critical pitfall when dealing with regional isomers in drug development. By pairing the gas-phase resonance stability principles of ESI-QqTOF MS/MS with the mesomeric shielding maps of 13C/HMBC NMR , researchers create a foolproof, self-validating analytical system. The Target molecule, (2-Piperazin-1-ylpyridin-4-yl)methylamine, is definitively identified by its dominant [M+H - 17]+ fragment and the dual upfield shielding of its C3 and C5 carbons.

References

  • [1] Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI / PubMed Central (PMC). Available at:[Link]

  • [3] Identification of three unexpected new psychoactive substances at an Australian drug checking service. ChemRxiv. Available at:[Link]

  • [2] Design and synthesis of subsituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperzine. Royal Society of Chemistry (RSC). Available at:[Link]

  • [4] 1-(2-Pyridyl)piperazine | C9H13N3. PubChem, National Library of Medicine. Available at:[Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity of (2-Piperazin-1-ylpyridin-4-yl)methylamine

Introduction: The Analytical Challenge of Polar Basic Compounds (2-Piperazin-1-ylpyridin-4-yl)methylamine is a chemical entity featuring both a piperazine and a pyridine ring, structures common in active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Polar Basic Compounds

(2-Piperazin-1-ylpyridin-4-yl)methylamine is a chemical entity featuring both a piperazine and a pyridine ring, structures common in active pharmaceutical ingredients (APIs). Its chemical nature—containing multiple basic nitrogen atoms—renders it highly polar. The accurate determination of its purity is a cornerstone of quality control in drug development and manufacturing. However, the analysis of such polar basic compounds by High-Performance Liquid Chromatography (HPLC) presents a significant challenge. Traditional reversed-phase (RP) methods, the workhorse of pharmaceutical analysis, often fail to provide adequate retention or result in poor peak shapes for these analytes.

This guide provides an in-depth, experience-driven comparison of strategies for developing a robust, stability-indicating HPLC method for (2-Piperazin-1-ylpyridin-4-yl)methylamine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is both reliable and self-validating.

Part 1: The Foundational Strategy: Stability-Indicating Method Development

Before any chromatographic experimentation begins, the goal must be clearly defined. For purity analysis, the objective is not merely to separate the main compound from known process impurities but to develop a stability-indicating analytical procedure (SIAP) . A SIAP is a validated quantitative method that can detect a decrease in the amount of the API due to degradation.[1][2] This is crucial because degradation products, which may form during manufacturing, shipping, or storage, could be ineffective or even toxic.[3]

To achieve this, the method's specificity must be challenged through forced degradation (or stress testing) studies.[][5][6] In these studies, the drug substance is intentionally exposed to harsh conditions to generate potential degradation products.[6] The core principle is that if the HPLC method can separate the intact API from all degradants formed under these extreme conditions, it is highly likely to be able to separate it from any degradants that might form under normal storage conditions.[5]

Part 2: The Experimental Approach: A Comparative Workflow

The development of a successful HPLC method for a polar basic compound like (2-Piperazin-1-ylpyridin-4-yl)methylamine is an iterative process of selection and optimization.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Specificity Challenge cluster_3 Phase 4: Finalization start Define Analyte Properties (Polar, Basic, UV Active) col_select Select Initial Column & Mobile Phase start->col_select run_initial Perform Initial Chromatographic Run col_select->run_initial eval Adequate Retention & Peak Shape? run_initial->eval optimize Optimize Mobile Phase (pH, Gradient, Temperature) eval->optimize Yes alt_col Compare Alternative Columns (HILIC, Phenyl-Hexyl) eval->alt_col No stress Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) optimize->stress alt_col->run_initial eval_stress All Degradants Resolved? stress->eval_stress eval_stress->optimize No validate Full Method Validation (ICH Q2) eval_stress->validate Yes final_method Final Validated Method validate->final_method

Caption: A logical workflow for developing a stability-indicating HPLC method.

Step 2.1: Column Selection - The Causality Behind the Choice

The stationary phase is the heart of the separation. For a polar basic analyte, the choice is non-trivial.

  • Alternative 1: Traditional C18 Column (e.g., L1 packing)

    • Rationale: This is the most common starting point in RP-HPLC due to its hydrophobicity and wide availability.

    • Anticipated Problem: (2-Piperazin-1-ylpyridin-4-yl)methylamine, being highly polar, will have minimal hydrophobic interaction with the C18 chains, leading to poor or no retention, eluting at or near the void volume.[7] Furthermore, the basic amine groups can interact strongly with acidic residual silanol groups on the silica surface, causing significant peak tailing.[7]

    • Verdict: Generally unsuitable without significant mobile phase modifications like ion-pairing agents, which are often undesirable.[8]

  • Alternative 2: Polar-Endcapped / Aqueous-Stable C18 Column (Recommended Starting Point)

    • Rationale: These columns (e.g., YMC-Pack ODS-AQ, Waters Atlantis T3) are specifically designed to be "wettable" and resist phase collapse in highly aqueous mobile phases, which are necessary for retaining polar compounds.[9][10] The endcapping process also shields many of the problematic residual silanols, leading to improved peak shape for basic analytes.

    • Mechanism of Action: The surface is modified to be more hydrophilic, allowing for reproducible retention even with 100% aqueous mobile phases.[9] This provides a balance of hydrophobic retention and polar selectivity.

    • Verdict: An excellent and robust starting point for method development.

  • Alternative 3: Phenyl-Hexyl Column

    • Rationale: This stationary phase offers an alternative selectivity based on π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte.[11]

    • Mechanism of Action: This provides a different retention mechanism than the purely hydrophobic interactions of a C18 phase. Phenyl columns are also known for their resistance to "dewetting" in 100% aqueous mobile phases.[11]

    • Verdict: A strong secondary option if the C18-based columns fail to provide adequate selectivity between the parent peak and its impurities.

  • Alternative 4: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Rationale: When an analyte is too polar for reversed-phase, HILIC is the logical alternative.[7][9] It is ideal for separating extremely polar and hydrophilic compounds.[9]

    • Mechanism of Action: HILIC utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[7][12] The analyte partitions into a water-enriched layer adsorbed onto the surface of the stationary phase.

    • Verdict: A powerful tool, but often requires more careful equilibration and can be more sensitive to the water content of the sample and mobile phase. It should be considered if all reversed-phase approaches fail.

Step 2.2: Mobile Phase Optimization

The mobile phase composition is critical for achieving optimal separation.[13]

  • Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for gradient elution in purity methods. Its lower viscosity results in lower backpressure, and it typically offers better UV transparency at lower wavelengths.[14]

  • pH Control: This is the most critical parameter for a basic analyte. The pH of the mobile phase dictates the ionization state of the piperazine and amine groups.

    • Causality: At a pH well below the pKa of the amine groups (typically pKa > 8 for piperazines), the molecule will be fully protonated (positively charged). In this state, it is most polar and will have the least retention in reversed-phase. However, this protonated state often leads to better peak shapes by minimizing secondary interactions with silanols.

    • Recommendation: Start with a buffer at a low pH, such as 0.1% formic acid or a 20 mM phosphate buffer adjusted to pH 2.5-3.5. This ensures consistent protonation and reproducible chromatography.[15] Buffers are essential to maintain a stable pH throughout the analysis.[16]

  • Gradient Elution: An isocratic method (constant mobile phase composition) is unlikely to elute both the polar parent compound and potentially more hydrophobic degradation products in a reasonable time with good resolution. A gradient elution, starting with a high percentage of aqueous buffer and increasing the percentage of organic solvent over time, is standard practice for stability-indicating methods.[15]

Part 3: Protocol for Forced Degradation Studies

This protocol is a self-validating system; its purpose is to generate degraded samples to prove the method's specificity.[17] The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at a detectable level without completely consuming the parent peak.[17]

Materials:

  • (2-Piperazin-1-ylpyridin-4-yl)methylamine drug substance

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (3% or 30%)

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 4, 8 hours). Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60-80°C. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature. Monitor the reaction over time and dilute for analysis.

  • Thermal Degradation: Store the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24-48 hours). Also, subject a solution of the drug to the same conditions. Dissolve the solid or dilute the solution for analysis.

  • Photodegradation: Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours).[17] Analyze the samples against a control sample protected from light.

  • Control Samples: Prepare a control sample (API solution without stress agent) for each condition and store it at normal conditions to serve as a baseline.

Part 4: Data Interpretation and Method Comparison

After running the stressed samples using various column/mobile phase combinations, the data must be systematically compared. The primary goal is to find the method that provides baseline separation for the main peak from all process impurities and all degradation products.

Table 1: Hypothetical Performance Comparison of Different HPLC Columns

ParameterTraditional C18Polar-Endcapped C18 (Recommended) Phenyl-HexylHILIC
Retention of API (k') < 0.5 (Poor)2.5 (Good)3.1 (Good)4.5 (Excellent)
Peak Tailing Factor > 2.0 (Poor)1.1 (Excellent)1.2 (Excellent)1.3 (Good)
Resolution (Rs) of API from closest degradant 0.8 (Unacceptable)2.2 (Good)1.9 (Acceptable)2.8 (Excellent)
Mobile Phase Compatibility Prone to phase collapse with >95% aqueousExcellent with 100% aqueousExcellent with 100% aqueousRequires high organic (>80% ACN)
Robustness PoorHighHighModerate (sensitive to water content)

Analysis of Results: The chromatograms from the forced degradation study are the ultimate test. Using a Photo Diode Array (PDA) detector is highly recommended. It allows for peak purity analysis, which helps to confirm if a chromatographic peak consists of a single compound or co-eluting impurities. The recommended Polar-Endcapped C18 method demonstrates a good balance of retention, peak shape, and resolving power, making it the most suitable choice for routine analysis.

Part 5: Method Validation

Once the optimal chromatographic conditions have been established and proven to be stability-indicating, the method must be validated according to ICH Q2(R1) guidelines.[18] This is the final step to ensure the method is trustworthy and fit for its intended purpose. Key validation parameters include:

  • Specificity: Demonstrated by the forced degradation study.

  • Linearity and Range: The method's ability to produce results proportional to the concentration of the analyte.

  • Accuracy: Closeness of the test results to the true value.

  • Precision: Repeatability and intermediate precision of the results.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Developing a robust HPLC purity method for a challenging compound like (2-Piperazin-1-ylpyridin-4-yl)methylamine is a systematic process grounded in scientific principles. A traditional C18 column is often inadequate for this polar basic analyte. A superior approach begins with a modern stationary phase, such as a polar-endcapped C18 column, which is designed to handle highly aqueous mobile phases and mitigate peak tailing. The careful control of mobile phase pH with a suitable buffer is paramount for achieving reproducible results. The cornerstone of this development is a comprehensive forced degradation study, which validates the method's most critical attribute: its ability to be stability-indicating. By comparing different chromatographic strategies and rigorously testing the chosen method, researchers can establish a reliable and scientifically sound analytical procedure that ensures the quality and safety of the final drug product.

References

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. Benchchem.
  • Waters Column Selection Guide for Polar Compounds. Waters.
  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. (2022).
  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. (2025).
  • Stability Indicating HPLC Method Development –A Review. IJTSRD. (2021).
  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America. (2017).
  • stability-indicating hplc method: Topics by Science.gov. Science.gov.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. (2009).
  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. (2012).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. (2024).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020).
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. (2005).
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS. University of Vienna. (2014).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (2025).
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
  • Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. PubMed. (2016).
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. (2020).

Sources

Comparative

Quality Control Standards and Comparative Analysis for (2-Piperazin-1-ylpyridin-4-yl)methylamine Raw Material

(2-Piperazin-1-ylpyridin-4-yl)methylamine (CAS: 1086379-30-7, MW: 192.26 g/mol ) is a highly versatile, bifunctional pharmaceutical intermediate[1]. Featuring a piperazine moiety—ideal for modulating aqueous solubility a...

Author: BenchChem Technical Support Team. Date: March 2026

(2-Piperazin-1-ylpyridin-4-yl)methylamine (CAS: 1086379-30-7, MW: 192.26 g/mol ) is a highly versatile, bifunctional pharmaceutical intermediate[1]. Featuring a piperazine moiety—ideal for modulating aqueous solubility and pharmacokinetics—and a highly reactive primary methylamine group, this scaffold is a critical building block in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, Janus Kinase (JAK) inhibitors, and Vascular Adhesion Protein-1 (VAP-1) inhibitors[2].

Because this raw material is incorporated directly into the core structure of active pharmaceutical ingredients (APIs) targeting autoimmune disorders and oncology, the analytical rigor applied to its quality control (QC) dictates the safety and efficacy of the final drug product. This guide objectively compares high-purity pharmaceutical-grade material against standard reagent-grade alternatives and provides a self-validating QC framework aligned with ICH guidelines.

Structural & Mechanistic Significance

The selection of the (2-Piperazin-1-ylpyridin-4-yl)methylamine scaffold is driven by strict structure-activity relationship (SAR) causality:

  • Pyridine Core: Provides rigidity and acts as a hydrogen-bond acceptor, crucial for docking into the ATP-binding pocket of kinases like Syk and JAK[2].

  • Piperazine Ring (C2 Position): Enhances basicity and aqueous solubility, preventing the final API from suffering from poor oral bioavailability (a common failure point in kinase inhibitors).

  • Methylamine Group (C4 Position): Serves as a sterically unhindered, highly nucleophilic handle for downstream amide coupling or reductive amination, ensuring high-yielding late-stage synthetic steps.

Pathway BCR B-Cell Receptor (BCR) Activation Syk Syk Kinase (Target) BCR->Syk Phosphorylation Downstream Downstream Signaling (NF-κB, PI3K/AKT) Syk->Downstream Activation API API synthesized from (2-Piperazin-1-ylpyridin-4-yl)methylamine API->Syk Competitive Inhibition Proliferation B-Cell Proliferation & Inflammation Downstream->Proliferation Gene Transcription

Fig 1. Downstream biological impact of APIs derived from the target raw material.

Comparative Analysis: Pharma-Grade vs. Standard Reagent Grade

Using standard chemical-grade raw materials in API synthesis introduces severe risks. Regioisomers (e.g., substitution at the 3-position instead of the 4-position) react identically in downstream steps but yield inactive or toxic API variants that are notoriously difficult to separate via crystallization.

The table below compares the performance and specifications of High-Purity Pharma Grade versus Standard Reagent Grade, grounded in ICH Q6A principles[3].

Quality ParameterStandard Reagent GradeHigh-Purity Pharma GradeAnalytical MethodCausality & Downstream Impact
Assay (Purity) ≥ 95.0%≥ 99.5% UPLC-UV/MSEnsures exact stoichiometric equivalence during downstream amide coupling, preventing unreacted acid/amine accumulation.
Regioisomeric Impurities ≤ 3.0%≤ 0.10% 2D-NMR / LC-MSPrevents the formation of structurally similar, inactive API isomers that fail final release testing.
Unspecified Impurities ≤ 1.0%≤ 0.05% UPLC-UVComplies with the ICH Q3A(R2) identification threshold[4], ensuring no unknown toxicophores propagate.
Residual Solvents UnspecifiedMeets ICH Q3C GC-FIDResidual chlorinated solvents or amines can poison transition-metal catalysts (e.g., Pd) in subsequent cross-coupling steps.
Heavy Metals ≤ 50 ppm≤ 5 ppm ICP-MSMitigates the risk of heavy metal-catalyzed degradation of the API during long-term storage.

Self-Validating QC Protocol: UPLC-MS/MS Impurity Profiling

To ensure absolute trustworthiness, the analytical method used to qualify this raw material must be a self-validating system . This means the protocol inherently checks its own accuracy (via System Suitability Testing and Internal Standards) before generating reportable data.

The following protocol is designed to meet ICH Q3A(R2) standards for impurity qualification[4] and ICH Q6A specifications[3].

Step-by-Step Methodology

Phase 1: Sample Preparation & Internal Validation

  • Diluent Preparation: Prepare a solution of Water:Acetonitrile (80:20 v/v) containing 0.1% Trifluoroacetic acid (TFA).

  • Standard Spiking: Accurately weigh 10.0 mg of the (2-Piperazin-1-ylpyridin-4-yl)methylamine sample and dissolve in 10.0 mL of diluent. Spike the solution with 1.0 µg/mL of an isotopically labeled internal standard (e.g., 13 C-labeled analog).

    • Causality: The internal standard serves as an internal control. If the MS response for the internal standard deviates by >5%, it immediately flags matrix suppression or injection volume errors, invalidating the run before false data is reported.

Phase 2: Chromatographic Separation 3. Column Selection: Use a sub-2-micron C18 UPLC column (1.7 µm, 2.1 x 100 mm) maintained at 40°C. 4. Mobile Phase Gradient:

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
  • Causality: (2-Piperazin-1-ylpyridin-4-yl)methylamine contains multiple basic nitrogen atoms. The addition of 0.1% Formic Acid ensures these nitrogens are fully protonated, mitigating secondary interactions with residual silanols on the stationary phase. This prevents peak tailing and ensures sharp, reproducible Gaussian peaks.

Phase 3: Orthogonal Detection & Data Evaluation 5. Dual-Detection Routing: Route the column eluent first through a Photodiode Array (PDA) detector (monitoring at 254 nm for the pyridine chromophore), and subsequently into an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS) operating in positive ion mode.

  • Causality: UV detection provides a quantitative mass balance (since all related impurities share the pyridine chromophore), while MS/MS provides structural elucidation. For example, an impurity peak showing a +14 Da shift in MS/MS definitively indicates unwanted N-methylation.
  • ICH Q3A Compliance Check: Integrate all peaks. Any unknown impurity exceeding 0.05% (Reporting Threshold) is flagged. Any impurity exceeding 0.10% (Identification Threshold) triggers automatic MS/MS fragmentation for structural characterization[4].

    QCWorkflow SamplePrep Sample Prep + Internal Std UPLC UPLC Separation (C18, Acidic Gradient) SamplePrep->UPLC PDA PDA Detection (UV 254 nm) UPLC->PDA MSMS ESI-MS/MS (Positive Mode) UPLC->MSMS SST System Suitability Pass? PDA->SST MSMS->SST SST->SamplePrep No (Investigate) Release Batch Release (ICH Q6A) SST->Release Yes

    Fig 2. Self-validating analytical workflow for raw material batch release.

Conclusion

The synthesis of highly targeted therapeutics, such as Syk/JAK inhibitors, demands uncompromising raw material quality. Procuring high-purity (2-Piperazin-1-ylpyridin-4-yl)methylamine and subjecting it to rigorous, self-validating UPLC-MS/MS analysis ensures that regioisomers and synthetic impurities do not cascade into the final API. By adhering to ICH Q6A and Q3A(R2) frameworks, drug development professionals can secure process consistency, maximize downstream yields, and safeguard patient safety.

References
  • Impurities in new drug substances Q3A (R2)
  • Source: europeanpharmaceuticalreview.
  • Source: googleapis.
  • (2-Piperazin-1-ylpyridin-4-yl)

Sources

Validation

A Senior Application Scientist's Guide to Differentiating (2-Piperazin-1-ylpyridin-4-yl)methylamine from its Degradation Products

This guide provides a comprehensive, scientifically-grounded strategy for the robust differentiation of the active pharmaceutical ingredient (API), (2-Piperazin-1-ylpyridin-4-yl)methylamine, from its potential degradatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, scientifically-grounded strategy for the robust differentiation of the active pharmaceutical ingredient (API), (2-Piperazin-1-ylpyridin-4-yl)methylamine, from its potential degradation products. As researchers, scientists, and drug development professionals, ensuring the purity and stability of a drug substance is paramount to its safety and efficacy. This document moves beyond simple protocols to explain the causality behind the experimental choices, ensuring a self-validating and reliable analytical system.

The Analytical Challenge: Structural Similarity and Its Implications

(2-Piperazin-1-ylpyridin-4-yl)methylamine possesses several functional groups—a piperazine ring, a pyridine core, and a primary aminomethyl group—that are susceptible to chemical transformation under various stress conditions. Degradation products often share the core structure of the parent molecule, making them constitutional isomers or close structural analogs. This similarity presents a significant analytical challenge: co-elution in chromatographic systems and similar spectroscopic properties can mask the presence of potentially toxic impurities. Therefore, developing a highly specific, stability-indicating analytical method is not just a procedural step but a fundamental requirement for regulatory compliance and patient safety.

Predicting Degradation: A Mechanistic Approach

Before initiating experimental work, a theoretical assessment of the molecule's lability provides a roadmap for method development. The structure of (2-Piperazin-1-ylpyridin-4-yl)methylamine suggests several potential degradation pathways:

  • Oxidation: The secondary amine of the piperazine ring and the tertiary nitrogen of the pyridine ring are susceptible to N-oxidation. The primary amine can be oxidized, and the methylene bridge is a potential site for oxidative cleavage.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially cleave the C-N bond between the pyridine and piperazine rings, though this is less likely than oxidation.

  • Photodegradation: Aromatic systems like pyridine can be susceptible to photolytic reactions, potentially leading to ring modifications or polymerization.[1]

cluster_molecule Potential Degradation Sites of (2-Piperazin-1-ylpyridin-4-yl)methylamine cluster_key Key Sites mol n_ox N-Oxidation n_ox->mol n_ox->mol c_n_cleavage Hydrolytic Cleavage c_n_cleavage->mol amine_ox Amine Oxidation amine_ox->mol

Caption: Potential sites of degradation on the (2-Piperazin-1-ylpyridin-4-yl)methylamine molecule.

The Core Strategy: Forced Degradation Studies

To develop a method that can truly see everything, we must first create the impurities we intend to separate. Forced degradation (or stress testing) involves subjecting the API to conditions more severe than accelerated stability testing to generate potential degradation products.[1] The International Council for Harmonisation (ICH) guidelines Q1A(R2) provide the framework for these studies.[2][3] The goal is to achieve 5-20% degradation of the API; excessive degradation can lead to secondary and tertiary products that may not be relevant under normal storage conditions.[2][4]

Experimental Protocol: Forced Degradation

Objective: To generate a diverse pool of degradation products for analytical method development.

Materials:

  • (2-Piperazin-1-ylpyridin-4-yl)methylamine (API)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • pH meter, calibrated buffers

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the API in methanol or a suitable solvent.

  • Acid Hydrolysis:

    • Mix 1 mL of API stock with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equimolar amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of API stock with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.[5]

  • Oxidative Degradation:

    • Mix 1 mL of API stock with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At timed intervals, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Store a solid sample of the API in a thermostatically controlled oven at 80°C for 48 hours.

    • Prepare a solution from the stressed solid sample for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

    • Analyze the samples alongside a control sample stored in the dark.

  • Control Sample: A solution of the API, prepared and diluted identically but not subjected to any stress, must be analyzed with each set.

The Analytical Workflow: An Integrated Approach

A multi-step workflow is essential for the separation, quantification, and identification of degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) serves as the workhorse for separation and quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive structural information.[6][7]

start API Sample (2-Piperazin-1-ylpyridin-4-yl)methylamine stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc_dev HPLC-UV Method Development (Stability-Indicating) stress->hplc_dev separation Chromatographic Separation API Peak vs. Degradant Peaks hplc_dev->separation quant Quantification (Peak Area %) separation->quant lcms LC-MS Analysis of Degradant Peaks separation->lcms Peak Isolation final Identified Degradation Product & Validated Method quant->final mw_det Molecular Weight Determination (MS Data - [M+H]+) lcms->mw_det struct_elucid Structural Elucidation (MS/MS Fragmentation Pattern) mw_det->struct_elucid struct_elucid->final

Caption: Overall analytical workflow for differentiating the API from its degradation products.

HPLC-UV Method: The Key to Separation

The primary objective is to develop a stability-indicating assay method (SIAM), which is defined by its ability to resolve the API peak from all potential degradation product peaks. Given the basic nature of the piperazine and pyridine moieties, careful control of chromatographic parameters is essential to achieve good peak shape and resolution.

Protocol: Stability-Indicating HPLC-UV Method Development

  • Initial System Setup:

    • Column: Start with a robust, reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). The hydrophobicity of a C18 phase provides good retention for moderately polar compounds.

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid. A low pH ensures that the amine functional groups are protonated, which generally leads to better peak shapes on silica-based columns.

    • Mobile Phase B: Acetonitrile.

    • Detection: Diode Array Detector (DAD) or UV detector. Monitor at a wavelength where the API has significant absorbance (e.g., determined from a UV scan, likely around 260-280 nm for the pyridine chromophore).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Method Optimization:

    • Injection: Inject a composite sample containing the unstressed API and aliquots from all five forced degradation studies. This "cocktail" injection is the most efficient way to ensure the method separates all generated degradants from the parent compound.

    • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes). This initial run will reveal the retention behavior of the API and the approximate elution times of the degradation products.

    • Refine the Gradient: Adjust the gradient slope and duration to maximize resolution between the API peak and the closest eluting impurity peaks.

    • pH Adjustment: If peak tailing is observed, small adjustments to the mobile phase pH can have a significant impact. For basic compounds, sometimes a higher pH (e.g., pH 8-9 with a suitable buffer like ammonium bicarbonate) on a hybrid or pH-stable column can provide different selectivity and improved peak shape.[5]

    • Troubleshooting: If co-elution persists, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano phase, which offer different interaction mechanisms beyond simple hydrophobicity.[5]

  • Specificity Confirmation (Peak Purity):

    • Utilize a DAD to perform peak purity analysis on the API peak in the chromatograms from the stressed samples. A non-homogenous peak indicates co-elution and that the method is not yet stability-indicating.

LC-MS: The Definitive Identification Tool

Once chromatographic separation is achieved, identifying the unknown peaks is the next critical step. LC-MS is the premier technique for this purpose, providing unambiguous molecular weight and structural information.[8][9]

Workflow: Structural Elucidation of Degradation Products

  • LC-MS Analysis: Analyze the stressed samples using the developed HPLC method coupled to a high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Molecular Weight Determination: For each new peak observed in the chromatogram, extract the mass spectrum. The mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) will provide the molecular weight of the degradation product. HRMS allows for the determination of the elemental composition, which is a powerful tool for confirming proposed structures.[8]

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis (MS/MS) on the degradation product's parent ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. By comparing the fragmentation pattern of the degradant to that of the parent API, one can deduce the site of chemical modification. For example:

    • A mass shift of +16 Da often indicates the addition of an oxygen atom (N-oxide or hydroxylation).

    • The loss of a specific fragment seen in the parent compound's MS/MS spectrum can indicate a modification at that part of the molecule.

Comparative Data Analysis

All collected data should be summarized to create a clear "identity card" for the API and each of its degradation products. This comparative table becomes the cornerstone of the analytical control strategy.

Table 1: Example Comparative Data for (2-Piperazin-1-ylpyridin-4-yl)methylamine and Potential Degradation Products

Compound IDRetention Time (min)[M+H]⁺ (m/z)Δ Mass (Da)Proposed IdentityKey MS/MS Fragment (m/z)
API 12.5 207.1604 - Parent Compound 134.0866
Degradant 110.2223.1553+15.9949N-Oxide on Piperazine134.0866
Degradant 211.8223.1553+15.9949N-Oxide on Pyridine150.0815
Degradant 38.5208.1441+1.9837Dehydrogenation Product134.0866

Note: Data is illustrative and would be determined experimentally.

Conclusion: A Self-Validating System

The differentiation of (2-Piperazin-1-ylpyridin-4-yl)methylamine from its degradation products is achieved not by a single experiment, but by an integrated, self-validating system. The process begins with a scientifically-driven forced degradation study to generate relevant impurities. This is followed by the development of a specific, stability-indicating HPLC-UV method, which is validated by its ability to separate all generated products. Finally, LC-MS provides unequivocal identification of these products. This comprehensive approach ensures that the analytical methods used for quality control are robust, reliable, and capable of guaranteeing the purity and stability of the final drug product, meeting the stringent requirements of regulatory bodies and safeguarding patient health.

References

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass Laboratories Inc.[Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • LC-MS Analysis of Pharmaceutical Drugs. (2019). News-Medical.net. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). Royal Society of Chemistry. [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2026). International Journal of Pharmaceutical Research and Applications. [Link]

  • Stability indicating study by using different analytical techniques. (n.d.). International Journal for Scientific Research & Development. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (2-Piperazin-1-ylpyridin-4-yl)methylamine

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice....

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Piperazin-1-ylpyridin-4-yl)methylamine, ensuring the safety of personnel and the protection of our environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative and cautious approach is mandated, treating it as a hazardous substance based on the known profiles of its structural analogs.

Hazard Assessment and Waste Characterization: An Evidence-Based Approach

(2-Piperazin-1-ylpyridin-4-yl)methylamine incorporates several functional groups—a piperazine ring, a pyridine ring, and a primary amine—that inform its potential hazards. Structurally related piperazine and amine compounds are often associated with corrosive properties, skin and eye irritation, and potential toxicity.[1][2] Therefore, it is imperative to handle this compound with the assumption that it is hazardous.

Key Hazard Considerations:

  • Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage.[3][4]

  • Toxicity: Piperazine derivatives can be harmful if swallowed or in contact with skin.[3][5]

  • Environmental Hazard: Similar compounds are often toxic to aquatic life with long-lasting effects.[5][6]

Given these potential hazards, all waste containing (2-Piperazin-1-ylpyridin-4-yl)methylamine, including contaminated labware, personal protective equipment (PPE), and solutions, must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the use of appropriate PPE is non-negotiable. This is to prevent any direct contact with the chemical waste.

Recommended PPE:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][7]Protects against splashes of liquid waste or contact with solid particles that could cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[7][8]Prevents skin contact, which could lead to irritation, burns, or absorption of the chemical.
Body Protection A lab coat and, if handling larger quantities, chemical-resistant outerwear.[5][7]Protects clothing and skin from contamination.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[5][7]While the vapor pressure may be low, this minimizes the risk of inhaling any aerosols or dust, which could cause respiratory irritation.[6]
Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to ensure a safe, compliant, and auditable disposal process.

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Dedicated Waste Stream: Waste (2-Piperazin-1-ylpyridin-4-yl)methylamine should be collected in its own designated waste container.

  • Avoid Mixing: Do not mix this amine-containing waste with other chemical waste streams, especially acids, oxidizers, or halogenated solvents, unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[9][10] Amines are incompatible with acids and can undergo vigorous reactions.

The choice of waste container is crucial for safe storage and transport.

  • Material Compatibility: Use a container made of a material compatible with amines. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable.[9]

  • Secure Closure: The container must have a tightly fitting screw cap to prevent leaks or the escape of vapors.[5][9] Funnels should not be left in the container opening.

  • Condition: Ensure the container is in good condition, free from cracks or residues from previous use. If reusing a container, completely deface the original label.[9]

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone handling the waste.

  • Hazardous Waste Label: Affix a "HAZARDOUS WASTE" label to the container.[1]

  • Full Chemical Name: Clearly write the full chemical name: "(2-Piperazin-1-ylpyridin-4-yl)methylamine". Do not use abbreviations or chemical formulas.[9]

  • Composition: If the waste is a solution, list all components and their approximate concentrations.

Waste must be stored safely in the laboratory pending collection.

  • Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within your laboratory.[1]

  • Secondary Containment: It is best practice to place the waste container in secondary containment, such as a plastic tub, to contain any potential leaks.[11]

  • Segregation in Storage: Keep the container away from incompatible materials, particularly acids.[10]

  • Secure Location: The storage area should be secure and away from general laboratory traffic.[12]

The final disposal of chemical waste is a highly regulated process that must be handled by professionals.

  • Licensed Contractor: Arrange for the collection of the waste by a licensed and approved hazardous waste disposal company.[3][5]

  • Institutional Procedures: Contact your institution's EHS office to schedule a pickup.[8] They will have established procedures and relationships with certified contractors.

  • Documentation: Provide the waste disposal company with all necessary information, including the chemical name and any available hazard information, to ensure they can handle and transport it safely.[5]

Disposal Workflow for (2-Piperazin-1-ylpyridin-4-yl)methylamine

G A Start: Generation of Waste (2-Piperazin-1-ylpyridin-4-yl)methylamine B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a new waste stream? B->C D Select a compatible, clean container (e.g., HDPE) C->D Yes F Add waste to container. Do not fill more than 3/4 full. C->F No E Label container with: 'HAZARDOUS WASTE' Full Chemical Name Constituents & Concentrations D->E E->F G Store in designated, secure Satellite Accumulation Area. Use secondary containment. F->G H Is container full? G->H H->F No, continue to add waste I Contact EHS or licensed waste contractor for pickup. H->I Yes J End: Compliant Disposal I->J

Caption: Disposal workflow for (2-Piperazin-1-ylpyridin-4-yl)methylamine.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as described above.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.[2][5]

  • Collection: Place all contaminated materials into a suitable, labeled container for disposal as hazardous waste.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your EHS office.

Empty Container Disposal

Empty containers that held (2-Piperazin-1-ylpyridin-4-yl)methylamine must also be managed properly.

  • Triple Rinsing: It is a common practice to triple rinse empty chemical containers with a suitable solvent.[9]

  • Rinsate as Waste: The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste.[8]

  • Disposal of Rinsed Container: After triple rinsing, the container may be disposed of in the regular trash or glassware waste, depending on institutional policies. Always confirm with your EHS office before doing so.[9]

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of (2-Piperazin-1-ylpyridin-4-yl)methylamine, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals. Benchchem.
  • Chemical Waste Disposal Guidelines. Unknown Source.
  • Safe Disposal of 1-(2,3-Dichlorophenyl)piperazine: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific. (2018).
  • SAFETY DATA SHEET. Unknown Source. (2025).
  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research.
  • SAFETY DATA SHEET. Fisher Scientific. (2010).
  • Hazardous Waste and Disposal. American Chemical Society.
  • SAFETY DATA SHEET. Tokyo Chemical Industry. (2024).
  • Hazardous Chemical Waste Procedure ESM-01-02. Alberta Health Services. (2025).
  • Safety data sheet. Alfa Laval. (2025).
  • material safety data sheet sds/msds. CDH Fine Chemical.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Enamine.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025).
  • Disposal of Chemical Waste. Safety Office.
  • Piperazine citrate. Novachem. (2024).
  • Safety Data Sheet. CymitQuimica. (2024).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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